2-(4-Nitrophenoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFEDUOOFSUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396680 | |
| Record name | 2-(4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-10-0 | |
| Record name | 2-(4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Nitrophenoxy)propanoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, safety, and potential applications of 2-(4-nitrophenoxy)propanoic acid. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering expert insights into the nuances of handling and utilizing this compound.
Core Chemical Identity and Physical Properties
This compound, with the CAS number 13794-10-0, is a carboxylic acid derivative featuring a nitro-substituted phenoxy group. Its core structure is comprised of a propanoic acid moiety linked via an ether bond to a 4-nitrophenyl group.
Table 1: Chemical Identifiers and Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 13794-10-0 | [1][2][3] |
| Molecular Formula | C₉H₉NO₅ | [1][2] |
| Molecular Weight | 211.17 g/mol | [1][2][3] |
| Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)--INVALID-LINK--[O-] | [1][3] |
| InChIKey | OYYFEDUOOFSUGM-UHFFFAOYSA-N | [1] |
A critical point of clarification is the distinction between this compound and its isomer, 2-(4-nitrophenyl)propanoic acid (CAS 19910-33-9). The latter compound features a direct carbon-carbon bond between the phenyl ring and the propanoic acid backbone, leading to significantly different chemical and physical properties. Researchers should exercise caution to ensure they are working with the correct isomer.[4][5][6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 130-140 °C | [7] |
| Boiling Point | 395.1±17.0 °C (Predicted) | [7] |
| Density | 1.377±0.06 g/cm³ (Predicted) | [7] |
| pKa | 2.97±0.10 (Predicted) | |
| LogP | 1.4467 (Computed) | [3] |
| Storage Temperature | Room Temperature; Sealed in dry conditions (2-8°C for long-term) | [3] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propanoate
-
To a solution of 4-nitrophenol in a suitable polar aprotic solvent such as acetonitrile, add a slight excess of a weak base, for example, potassium carbonate. The base acts as a proton scavenger, deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Add ethyl 2-bromopropionate dropwise to the reaction mixture. The use of the bromo-ester is a common and effective choice for this type of alkylation.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for heating is to overcome the activation energy of the S(_N)2 reaction.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4-nitrophenoxy)propanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from the previous step in a mixture of solvents like tetrahydrofuran (THF), methanol, and water. This solvent system ensures the solubility of both the ester and the hydrolysis reagent.
-
Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide. The hydroxide ions will act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester.
-
Stir the mixture at room temperature for several hours until the hydrolysis is complete, as indicated by TLC.
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute strong acid, such as 10% hydrochloric acid, to protonate the carboxylate salt and precipitate the desired carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as chloroform or an ethanol/water mixture.
Spectroscopic Profile
Experimental spectroscopic data for this compound is not widely available. However, based on its chemical structure, a predicted spectroscopic profile can be outlined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid backbone, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons on the nitro-substituted ring will likely appear as two doublets in the downfield region (around 7.0-8.5 ppm). The methine proton, being adjacent to an oxygen atom, will likely be a quartet deshielded to around 4.5-5.0 ppm. The methyl protons would appear as a doublet further upfield, around 1.5-2.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (in the 110-160 ppm range, with the carbon bearing the nitro group being significantly downfield), the methoxy carbon (around 70-80 ppm), and the methyl carbon (around 15-25 ppm). A predicted ¹³C NMR spectrum for the trimethylsilyl (TMS) derivative of the compound is available, which can provide some indication of the chemical shifts of the core structure.[10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands:
-
A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-O stretching vibrations for the ether linkage and the carboxylic acid, appearing in the 1000-1300 cm⁻¹ region.
-
C-H stretching and bending vibrations for the aromatic ring and the aliphatic chain.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (211.17). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the propanoic acid moiety, and cleavage of the ether bond.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Source: The GHS classifications are for the related compound 2-(2-Nitrophenoxy)propanoic acid, as a specific GHS classification for the 4-nitro isomer was not found. However, due to structural similarity, similar precautions are advised.
Precautionary Measures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Potential Applications in Research and Drug Development
The structural motifs within this compound suggest its potential utility as a building block in medicinal chemistry and drug discovery.
Bioisostere of Fibrates
A closely related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its antidyslipidemic activity.[8][9][11] It is considered a bioisostere of clofibric acid, a member of the fibrate class of drugs used to lower plasma triglycerides.[8][9][11] This suggests that this compound could serve as a scaffold or intermediate for the synthesis of novel compounds targeting lipid metabolism disorders. The fibric acid pharmacophore is a key area of interest for developing therapeutics against dyslipidemia, heart disease, and diabetic complications.[8][9][11]
Precursor for Other Biologically Active Molecules
Propanoic acid derivatives are a common feature in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxypropanoic acid scaffold is a key component of herbicides and other agrochemicals.[12] The presence of a nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions to generate libraries of new chemical entities for biological screening.
Conclusion
This compound is a compound with a well-defined chemical structure and predictable properties. While experimental data, particularly spectroscopic information, is not extensively documented in publicly accessible databases, its synthesis and characteristics can be reliably inferred from related compounds and general chemical principles. Its structural similarity to known pharmacophores, such as the fibrates, makes it a compound of interest for further investigation in the field of medicinal chemistry. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure its safe handling and use in a research environment.
References
- 1. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-NITROPHENYL)PROPIONIC ACID(19910-33-9) 1H NMR [m.chemicalbook.com]
- 6. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]
- 7. 13794-10-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. spectrabase.com [spectrabase.com]
- 11. scispace.com [scispace.com]
- 12. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-(4-nitrophenoxy)propanoic acid, a valuable chemical intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic methodology, a step-by-step experimental protocol, and thorough characterization techniques. The synthesis primarily relies on the robust and widely applicable Williamson ether synthesis. This guide emphasizes the underlying chemical principles, practical experimental considerations, and safety protocols to ensure a successful and safe synthesis.
Introduction: Significance and Applications
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the nitrophenoxy moiety provides a versatile scaffold for further chemical modifications, making it a key building block in the synthesis of more complex molecules. The propanoic acid functional group allows for the formation of amides, esters, and other derivatives, enabling the exploration of a wide range of chemical space in drug discovery and development. The nitro group, a strong electron-withdrawing group, can influence the molecule's electronic properties and can also be reduced to an amino group, providing a reactive site for further derivatization.
Synthetic Methodology: The Williamson Ether Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1][2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon atom bearing the leaving group.[3][4]
The overall reaction can be depicted as follows:
Step 1: Deprotonation of 4-Nitrophenol
4-Nitrophenol is a weak acid and can be deprotonated by a suitable base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic 4-nitrophenoxide ion.
Step 2: Nucleophilic Substitution
The 4-nitrophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of a 2-halopropanoic acid or its ester (e.g., ethyl 2-bromopropanoate). The halide ion serves as the leaving group, resulting in the formation of the ether linkage. When an ester of 2-halopropanoic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.
The choice of the alkylating agent is crucial for the success of the Williamson ether synthesis. Primary alkyl halides are preferred as they are less sterically hindered and less prone to undergoing elimination reactions, which can be a competing side reaction, especially with secondary and tertiary alkyl halides.[5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | (Specify amount) |
| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | (Specify amount) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | (Specify amount) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | (As solvent) |
| Diethyl ether | (C₂H₅)₂O | 74.12 | (For extraction) |
| Hydrochloric Acid (HCl) | HCl | 36.46 | (For acidification) |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | (For drying) |
Step-by-Step Procedure
Step 1: Formation of Sodium 4-Nitrophenoxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of 4-nitrophenol in ethanol.
-
To this solution, add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-nitrophenoxide salt.
Step 2: Williamson Ether Synthesis
-
To the solution of sodium 4-nitrophenoxide, add one molar equivalent of ethyl 2-bromopropanoate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis of the Ester
-
After the ether formation is complete, add an excess of a concentrated aqueous solution of sodium hydroxide to the reaction mixture.
-
Continue to reflux the mixture for an additional 1-2 hours to hydrolyze the ethyl ester to the corresponding carboxylate salt.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting materials or non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.
-
The this compound will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks corresponding to the protons in the molecule. The expected chemical shifts are approximately:
-
A doublet for the methyl protons (-CH₃).
-
A quartet for the methine proton (-CH).
-
Two doublets in the aromatic region for the protons on the nitro-substituted benzene ring.
-
A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present, including a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether linkage, and N-O stretches for the nitro group.
-
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Fume Hood: All manipulations involving volatile and hazardous chemicals should be carried out in a well-ventilated fume hood.[7]
-
Handling of Reagents:
-
4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[7][8]
-
Ethyl 2-bromopropanoate/2-Bromopropanoic Acid: Corrosive and causes severe skin burns and eye damage.[6]
-
Sodium Hydroxide: Corrosive and can cause severe burns.
-
Diethyl Ether: Highly flammable and should be handled away from any ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Workflow and Data Summary
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Table of Quantitative Data
| Parameter | Value/Range | Notes |
| Reaction Time | ||
| Deprotonation | 30 minutes | At room temperature. |
| Ether Synthesis | 4-6 hours | Under reflux conditions. |
| Hydrolysis | 1-2 hours | Under reflux conditions. |
| Temperature | ||
| Ether Synthesis & Hydrolysis | Reflux | Dependent on the solvent (Ethanol). |
| Yield | Variable | Dependent on reaction scale and purity of reagents. |
| Purification Method | Recrystallization | Ethanol/Water solvent system. |
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of this compound via the Williamson ether synthesis. By following the provided experimental protocol and adhering to the safety precautions, researchers can confidently and safely produce this valuable chemical intermediate. The characterization techniques described will ensure the identity and purity of the final product, which is crucial for its application in further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 7. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Molecular Structure of 2-(4-Nitrophenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-(4-Nitrophenoxy)propanoic acid (CAS No. 13794-10-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights. We delve into the causality behind synthetic strategies, outline self-validating experimental protocols, and provide a robust framework for the structural elucidation of this compound. All key claims are supported by authoritative references to ensure scientific integrity.
Introduction
This compound is a multifaceted organic compound characterized by a propanoic acid moiety linked to a 4-nitrophenyl group via an ether bond. This structure offers a unique combination of functional groups: a carboxylic acid capable of hydrogen bonding and salt formation, an aromatic nitro group which is a strong electron-withdrawing group, and a chiral center at the second carbon of the propanoic acid chain.
It is crucial to distinguish this compound from its close analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid. The latter has been investigated for its potential antidyslipidemic activity as a bioisostere of clofibric acid.[1] While sharing the nitrophenoxy scaffold, the absence of the second methyl group at the C2 position in this compound significantly alters its steric and electronic properties, and consequently, its potential biological and chemical reactivity. This guide will focus exclusively on the non-methylated title compound.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and associated identifiers accurately.
-
IUPAC Name : this compound[2]
-
CAS Number : 13794-10-0[2]
-
Molecular Formula : C₉H₉NO₅[3]
-
Molecular Weight : 211.17 g/mol [3]
-
SMILES : CC(C(=O)O)OC1=CC=C(C=C1)--INVALID-LINK--[O-][3]
-
InChIKey : OYYFEDUOOFSUGM-UHFFFAOYSA-N[2]
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, formulation, and experimental design. The data presented below is a consolidation from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 211.17 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | 127.59 °C (predicted) | ChemChart[1] |
| Boiling Point | 324.41 - 352.88 °C (predicted) | ChemChart[1] |
| Water Solubility | 1505.82 - 3075.7 mg/L (predicted) | ChemChart[1] |
| LogP | 1.4467 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 4 | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved via a two-step process: a Williamson ether synthesis followed by ester hydrolysis. This approach is logical as it builds the core ether linkage first and then deprotects the carboxylic acid in the final step. A similar strategy has been successfully employed for the synthesis of the related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[1]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
The following protocol is a robust, self-validating methodology adapted from established procedures for analogous compounds.[1]
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propanoate (Williamson Ether Synthesis)
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and a suitable volume of anhydrous acetonitrile to ensure stirring.
-
Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the nucleophilic phenoxide in situ. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, promoting the reaction rate without interfering.[4]
-
-
Addition of Alkyl Halide : To the stirring suspension, add ethyl 2-bromopropanoate (1.2-1.5 eq) dropwise at room temperature.
-
Causality: A primary or secondary alkyl halide is required for an efficient SN2 reaction. Using a tertiary halide would favor elimination.[5] A slight excess of the alkyl halide ensures the complete consumption of the valuable nitrophenol.
-
-
Reaction : Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, pour the reaction mixture into cold water. The product, an ester, is typically an oil or solid that is insoluble in water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. This product can be purified further by column chromatography if necessary.
Step 2: Hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate to this compound
-
Saponification : Dissolve the crude ester from Step 1 in a mixture of solvents such as THF/Methanol/Water (e.g., in a 3:2:1 ratio). Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide (e.g., 3-5 eq).[6]
-
Causality: Alkaline hydrolysis (saponification) is used because it is an irreversible reaction, driving the conversion to completion.[7] The mixed solvent system ensures the solubility of both the nonpolar ester and the ionic hydroxide.
-
-
Reaction : Stir the mixture at room temperature for 3-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Acidification : Cool the reaction mixture in an ice bath and carefully add a 10% aqueous solution of hydrochloric acid until the pH is acidic (pH ~2). The desired carboxylic acid will precipitate out of the solution.
-
Causality: Acidification protonates the carboxylate salt formed during saponification, yielding the final neutral carboxylic acid, which is generally less soluble in water.[8]
-
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform) to yield pure this compound.[1]
Structural Elucidation via Spectroscopy
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Below, we discuss the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9]
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | Acidic protons are highly deshielded and often appear as a broad singlet. |
| ~8.2 | Doublet | 2H | Aromatic (protons ortho to -NO₂) | The strong electron-withdrawing nitro group significantly deshields the ortho protons. |
| ~7.0 | Doublet | 2H | Aromatic (protons meta to -NO₂) | These protons are shielded relative to the ortho protons but deshielded by the phenoxy group. |
| ~4.8 | Quartet | 1H | Methine (-CH-) | This proton is split by the adjacent methyl group (3 protons) into a quartet. |
| ~1.6 | Doublet | 3H | Methyl (-CH₃) | These protons are split by the adjacent methine proton (1 proton) into a doublet. |
Note: A user-submitted ¹H-NMR spectrum for the isomeric 2-(4-nitrophenyl)propanoic acid shows signals at 1.6, 4.0, 7.5, 8.2, and 12.0 ppm, which aligns with the predicted regions for the different proton environments.[10]
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~175 | Carboxylic Acid Carbonyl (C =O) |
| ~162 | Aromatic Carbon (C-OAr) |
| ~142 | Aromatic Carbon (C-NO₂) |
| ~126 | Aromatic Carbon (CH, ortho to -NO₂) |
| ~116 | Aromatic Carbon (CH, meta to -NO₂) |
| ~75 | Methine Carbon (-C H-) |
| ~18 | Methyl Carbon (-C H₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9]
Key IR Absorption Bands:
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 1725 - 1700 (strong) | C=O stretch | Carboxylic Acid |
| 1550 - 1475 (strong) | N-O asymmetric stretch | Nitro Group |
| 1360 - 1290 (strong) | N-O symmetric stretch | Nitro Group |
| 1320 - 1210 | C-O stretch (acid) and C-O-C stretch (ether) | Carboxylic Acid/Ether |
The presence of a very broad band in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl absorption around 1710 cm⁻¹, is highly indicative of a carboxylic acid functional group, likely existing as a hydrogen-bonded dimer in the solid state.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺) : The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z value of 211, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns : The fragmentation of the molecular ion is a key diagnostic tool.[14] Expected fragmentation pathways include:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 166.
-
Cleavage of the ether bond, which could lead to fragments corresponding to the nitrophenoxy radical (m/z 138) and the propanoic acid cation (m/z 73), or the nitrophenoxy cation (m/z 138) and the propanoic acid radical.
-
Loss of the nitro group (-NO₂), leading to a fragment at m/z 165.
-
Applications and Research Interest
The available literature on this compound is limited, and it is primarily available through chemical suppliers for research purposes.[3][15] Its structure suggests potential as:
-
A building block in organic synthesis : The carboxylic acid and nitro groups can be readily modified. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, providing a handle for further derivatization.
-
A scaffold in medicinal chemistry : Propanoic acid derivatives are a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). While no specific biological activity has been reported for this compound, its structural similarity to other pharmacologically active molecules may warrant investigation.
Further research is required to fully elucidate the potential applications and biological activity of this compound.
Safety and Handling
Based on related compounds, this compound should be handled with care in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a well-defined organic molecule with distinct structural and chemical features. This guide has provided a comprehensive framework for its understanding, from its fundamental properties and a robust synthesis protocol to a detailed analysis of its expected spectroscopic signature. While its direct applications are not yet widely documented, its structure presents it as a valuable intermediate for synthetic and medicinal chemistry research. The methodologies and data presented herein offer a solid foundation for scientists and researchers working with this compound.
References
- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Solved The "H-NMR spectrum of 2-(4-nitrophenylpropanoic acid | Chegg.com [chegg.com]
- 11. acdlabs.com [acdlabs.com]
- 12. spectrabase.com [spectrabase.com]
- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. scbt.com [scbt.com]
Spectroscopic Data for 2-(4-Nitrophenoxy)propanoic Acid: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Nitrophenoxy)propanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a simple data repository to offer a detailed interpretation of the spectral features, grounded in the principles of spectroscopic analysis and the specific molecular structure of the compound. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction
This compound (CAS 13794-10-0) is a member of the phenoxypropanoic acid class of compounds, which are recognized for their diverse biological activities. The incorporation of a nitro group onto the phenyl ring significantly influences the molecule's electronic properties and, consequently, its interactions with biological targets. Accurate structural elucidation and characterization are paramount for understanding its chemical behavior and potential applications. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 211.17 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 13794-10-0 | --INVALID-LINK--[1] |
Molecular Structure Diagram
References
2-(4-Nitrophenoxy)propanoic acid mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Nitrophenoxy)propanoic Acid
A Senior Application Scientist's Perspective on Navigating Uncharted Mechanistic Territory
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of interest at the intersection of several classes of biologically active compounds. Its structural backbone, a phenoxypropanoic acid, is shared by established therapeutic agents, while the presence of a nitro group introduces a layer of chemical reactivity and potential for unique biological interactions. This guide eschews a conventional review of established facts, as the direct mechanistic data for this specific compound is sparse. Instead, we present a strategic framework for its investigation, grounded in the established pharmacology of its structural analogs. We will dissect the molecule's constituent parts, infer plausible mechanisms of action, and provide detailed, field-tested experimental protocols to systematically test these hypotheses. This document is designed not as a static summary, but as a practical roadmap for researchers seeking to define the biological role of this compound.
Deconstructing the Molecule: A Foundation for Mechanistic Hypothesis
The logical starting point for elucidating the mechanism of action of a novel compound is a thorough analysis of its chemical structure. This compound can be viewed as a composite of three key functionalities: the propanoic acid moiety, the phenoxy linker, and the para-substituted nitro group. Each of these components is present in well-characterized classes of bioactive molecules, providing a rational basis for forming our initial hypotheses.
-
The Arylpropionic Acid Core: This structural motif is the hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and fenoprofen.[1][2] The primary mechanism of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.[1][3] Therefore, a highly plausible hypothesis is that this compound exerts anti-inflammatory effects through a similar mechanism.
-
The Phenoxy Linker and Fibrate Analogy: The broader phenoxypropanoic acid structure is reminiscent of the fibrate class of antidyslipidemic drugs, such as clofibrate. A structurally related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its potential antihyperlipidemic activity as a bioisostere of clofibric acid.[4] This suggests that our compound of interest may play a role in modulating lipid metabolism, potentially through interaction with peroxisome proliferator-activated receptors (PPARs), the primary targets of fibrates.
-
The Electrophilic Nitro Group: The nitroaromatic functionality is a known electrophile and is present in a variety of bioactive compounds. Nitro-fatty acids, for instance, are endogenous signaling molecules that exert anti-inflammatory and cytoprotective effects.[5][6] Their mechanism involves the covalent modification of proteins, a process termed nitro-alkylation, which can alter protein function.[5][7] This raises the intriguing possibility that this compound may act through covalent interactions with specific cellular protein targets.
Based on this structural deconstruction, we can formulate three primary, testable hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Non-selective COX inhibition leading to anti-inflammatory effects.
-
Hypothesis 2: PPAR agonism leading to modulation of lipid metabolism.
-
Hypothesis 3: Covalent modification of cellular proteins leading to a unique pharmacological profile.
The following sections will provide detailed experimental protocols to investigate each of these hypotheses.
Experimental Workflows for Mechanistic Investigation
Investigating Anti-inflammatory Activity via COX Inhibition
The most direct way to test for NSAID-like activity is through in vitro cyclooxygenase inhibition assays.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.
-
Methodology:
-
Enzyme Preparation: Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Incubation: Pre-incubate the enzymes with varying concentrations of the test compound in a Tris-HCl buffer at 37°C for a defined period (e.g., 15 minutes). Include a known non-selective NSAID (e.g., ibuprofen) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Product Quantification: After a set reaction time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 values for both COX-1 and COX-2.
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Control) | Literature Value | Literature Value | Literature Value |
| Celecoxib (Control) | Literature Value | Literature Value | Literature Value |
Causality and Interpretation: The relative IC50 values for COX-1 and COX-2 will reveal whether the compound is a non-selective inhibitor or shows preference for one isoform. This is a critical determinant of its potential therapeutic efficacy and side-effect profile, as COX-1 is involved in physiological functions like gastric protection, while COX-2 is primarily induced during inflammation.[3]
Workflow Diagram: COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Assessing Antimicrobial Activity
The broad biological activity of phenoxyacetic acid derivatives warrants an investigation into the antimicrobial potential of this compound.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Microorganism Panel: Select a representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Compound Preparation: Prepare a stock solution of the test compound and perform a two-fold serial dilution in a 96-well microtiter plate containing appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (media only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Data Presentation: Antimicrobial Susceptibility
| Microorganism | Type | MIC (µg/mL) |
| S. aureus | Gram-positive Bacteria | Experimental Value |
| E. coli | Gram-negative Bacteria | Experimental Value |
| C. albicans | Fungus | Experimental Value |
Causality and Interpretation: A low MIC value against a particular microorganism indicates potent antimicrobial activity. This would open a new avenue for the potential therapeutic application of this compound.
Probing for Nitro-group Mediated Protein Modification
The presence of the nitro group suggests the possibility of covalent modification of cellular proteins. A chemoproteomic approach can be employed to identify potential protein targets.
Experimental Protocol: Chemoproteomic Profiling of Cellular Targets
-
Objective: To identify proteins that are covalently modified by this compound in a cellular context. This protocol is adapted from methodologies used for identifying targets of other electrophilic molecules.[5][7]
-
Methodology:
-
Synthesis of a "Clickable" Probe: Synthesize an analog of this compound that incorporates a bio-orthogonal handle, such as an alkyne or azide group, for subsequent "click chemistry" ligation.
-
Cellular Treatment: Treat a relevant cell line (e.g., THP-1 macrophages for inflammation studies) with the clickable probe. Include a vehicle control.
-
Cell Lysis and "Click" Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-modified proteins.
-
Enrichment of Modified Proteins: Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion and Mass Spectrometry: Perform on-bead tryptic digestion of the enriched proteins and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the control.
-
Workflow Diagram: Chemoproteomic Target Identification
Caption: Workflow for identifying protein targets via chemoproteomics.
Causality and Interpretation: The identification of specific protein targets would provide strong evidence for a covalent mechanism of action. Bioinformatic analysis of the identified proteins can reveal enriched cellular pathways and biological processes that are modulated by the compound, offering deep mechanistic insights.[5][6] For example, if proteins involved in the NF-κB signaling pathway are identified, it would suggest a novel anti-inflammatory mechanism distinct from COX inhibition.
Integrated Mechanistic Hypothesis and Future Directions
The experimental workflows outlined above provide a systematic approach to investigating the primary hypotheses regarding the mechanism of action of this compound. It is conceivable that the compound exhibits a multi-faceted mechanism, potentially acting as a weak COX inhibitor while also modulating other pathways through protein adduction.
An Integrated View: A plausible integrated hypothesis is that this compound functions as a modest anti-inflammatory agent through partial COX inhibition, but its more significant biological effects are mediated by the covalent modification of specific cysteine or histidine residues on a limited set of cellular proteins, leading to the modulation of signaling pathways involved in inflammation and metabolism.
Future Research:
-
In Vivo Studies: If significant in vitro activity is observed, in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) or dyslipidemia would be the next logical step.[3]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the nitro group (e.g., replacing it with an amino or chloro group) would help to elucidate the role of this functionality in the compound's activity.
-
Target Validation: Once potential protein targets are identified through chemoproteomics, further experiments (e.g., enzymatic assays with the purified target protein, cellular thermal shift assays) would be required to validate these interactions and understand their functional consequences.
By following the structured, hypothesis-driven approach detailed in this guide, researchers can move from a position of limited knowledge to a comprehensive understanding of the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. jetir.org [jetir.org]
The Biological Activity of 2-(4-Nitrophenoxy)propanoic Acid: A Technical Guide for Researchers
Introduction
2-(4-Nitrophenoxy)propanoic acid is a small molecule belonging to the class of aryloxyphenoxypropionic acids. Its structure, characterized by a propanoic acid moiety linked to a nitrophenyl group via an ether bond, suggests a range of potential biological activities. This technical guide provides an in-depth exploration of the known and potential biological effects of this compound, drawing on established knowledge of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this molecule.
The core chemical structure of this compound is presented below:
Chemical Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₉NO₅[1]
-
Molecular Weight: 211.17 g/mol [1]
-
CAS Number: 13794-10-0[1]
Potential Biological Activities and Mechanisms of Action
Based on its structural features, this compound is predicted to exhibit several biological activities, primarily herbicidal and potentially therapeutic effects. The following sections delve into these possibilities, supported by evidence from related compounds.
Herbicidal Activity: A Primary Focus
The most prominent and well-documented biological activity of compounds with an aryloxyphenoxypropionate motif is their herbicidal action.[2] These compounds are a significant class of herbicides used to control grass weeds in broadleaf crops.[2]
Aryloxyphenoxypropionate (APP) herbicides function by inhibiting the activity of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[2] This inhibition disrupts the formation of cell membranes, ultimately leading to the death of the plant.[2]
The proposed mechanism of action for this compound as an ACCase inhibitor is illustrated below:
Caption: Proposed mechanism of herbicidal action via ACCase inhibition.
In addition to ACCase inhibition, phenoxy herbicides are known to act as synthetic auxins.[3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth at high concentrations, ultimately causing plant death.[4][5] The structural resemblance of this compound to synthetic auxins like 2,4-D suggests it may also exhibit this mode of action.[4]
The general mechanism of synthetic auxin herbicides involves binding to auxin receptors, which triggers a cascade of events leading to altered gene expression and unregulated growth. This often results in characteristic symptoms such as leaf cupping, stem twisting, and overall plant malformation.[3]
References
An In-depth Technical Guide to the Solubility of 2-(4-Nitrophenoxy)propanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Nitrophenoxy)propanoic acid. In the absence of extensive publicly available experimental solubility data for this specific compound in a range of organic solvents, this guide focuses on a predictive and methodological approach. It details the physicochemical properties of the molecule, explores theoretical models for solubility prediction—notably Hansen Solubility Parameters—and provides detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratories. This document is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively work with this compound in various solvent systems, a critical aspect of drug development, formulation, and chemical synthesis.
Introduction: Understanding the Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of successful chemical and pharmaceutical development. It influences a multitude of critical parameters, including reaction kinetics, purification efficiency, formulation development, and ultimately, bioavailability. This compound, a molecule with potential applications in chemical synthesis and as a building block for more complex molecules, presents a unique set of solubility challenges and considerations due to its structural features: a carboxylic acid group, a nitroaromatic system, and an ether linkage.
This guide will navigate the theoretical underpinnings and practical methodologies for assessing the solubility of this compound, providing a robust framework for scientists and researchers.
Physicochemical Properties of this compound
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The key physicochemical parameters for this compound (CAS: 13794-10-0) are summarized below. It is crucial to distinguish this compound from the structurally similar 2-(4-Nitrophenyl)propionic acid (CAS: 19910-33-9), as their properties and solubility profiles will differ.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 211.17 g/mol | --INVALID-LINK--[1] |
| Predicted Water Solubility | 3075.7 mg/L | --INVALID-LINK--[2] |
| Predicted LogP (XLogP3) | 1.5 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK--[3] |
| Predicted pKa | Not directly available; estimation required. |
The presence of a carboxylic acid group provides a site for hydrogen bonding and imparts acidic character, suggesting that pH will be a critical factor in aqueous solubility. The nitro group and the aromatic ring contribute to the molecule's polarity and potential for π-π stacking interactions. The ether linkage adds a degree of flexibility and polarity. The positive LogP value suggests a moderate lipophilicity.
Theoretical Framework for Solubility Prediction
In the absence of comprehensive experimental data, theoretical models provide a powerful tool for predicting solubility behavior.
The Principle of "Like Dissolves Like"
This fundamental principle posits that a solute will dissolve best in a solvent that has a similar polarity.[4] For this compound, its structure suggests a nuanced polarity. The carboxylic acid and nitro groups are polar, while the phenyl ring and the ethyl chain of the propanoic acid moiety are nonpolar. Therefore, it is expected to have limited solubility in highly nonpolar solvents like hexane and better solubility in polar solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[5] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be described by a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their affinity.
Predicting HSP for this compound:
Workflow for HSP-based Solvent Selection:
Caption: Workflow for predicting solvent compatibility using Hansen Solubility Parameters.
The Role of pKa in Solubility
For an ionizable compound like a carboxylic acid, the pH of the medium profoundly impacts its solubility, particularly in aqueous or protic solvents. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (conjugate base) and non-ionized (acid) forms of the molecule.
-
At pH << pKa: The compound will be predominantly in its neutral, protonated form (R-COOH), which is less soluble in water.
-
At pH >> pKa: The compound will exist primarily in its ionized, deprotonated form (R-COO⁻), which is significantly more water-soluble due to the charge.
This pH-dependent solubility is a critical consideration in designing extraction and purification protocols.
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but experimental verification is essential for accurate solubility data. The "gold standard" for determining equilibrium solubility is the shake-flask method.[15][16][17]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired experimental value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (see Section 4.2).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Diagram of the Shake-Flask Method:
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Analytical Quantification Methods
A reliable and validated analytical method is paramount for accurate solubility determination.
HPLC is a highly specific and sensitive method for quantifying aromatic carboxylic acids.[18][19][20]
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) is commonly used. The acidic modifier ensures the carboxylic acid is in its protonated form for consistent retention.
-
Detection: UV detection is ideal due to the presence of the nitroaromatic chromophore. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution.
-
Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of this compound against their concentrations. The concentration of the unknown sample is then determined from this curve.
For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed.[21][22][23]
-
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Procedure:
-
Determine the λmax of this compound in the solvent of interest. The nitroaromatic group will provide a strong UV absorbance.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve.
-
Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.
-
Calculate the concentration using the calibration curve.
-
Note: This method is susceptible to interference from any impurities that also absorb at the chosen wavelength.
Predicted and Inferred Solubility Profile
Based on the physicochemical properties and theoretical principles, the following solubility profile for this compound can be inferred:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group. The polarity is a good match for the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Good polarity match. Can accept hydrogen bonds from the carboxylic acid. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Moderate polarity. The related compound, 2-(4-nitrophenyl)propionic acid, is soluble in chloroform.[8] |
| Aromatic | Toluene | Low to Moderate | Can engage in π-π stacking with the nitroaromatic ring, but the overall polarity mismatch with the carboxylic acid group may limit solubility. |
| Nonpolar | Hexane, Heptane | Very Low | Significant mismatch in polarity ("like dissolves like" principle). |
| Aqueous (Acidic) | Water (pH < predicted pKa) | Low | The molecule is in its less soluble, neutral form. |
| Aqueous (Basic) | Water (pH > predicted pKa) | High | The molecule is in its highly soluble, ionized carboxylate form. |
Conclusion and Recommendations
Researchers working with this compound are strongly encouraged to:
-
Predict Solubility: Utilize Hansen Solubility Parameters as a first-pass screening tool to identify promising solvents.
-
Predict pKa: Employ computational tools to estimate the pKa to understand and leverage pH-dependent solubility for separations and formulations.
-
Experimentally Determine Solubility: Use the shake-flask method coupled with a validated HPLC or UV-Vis quantification method to generate reliable, in-house solubility data in solvents relevant to their specific application.
By following the principles and protocols outlined in this guide, scientists and drug development professionals can effectively navigate the challenges associated with the solubility of this compound, leading to more efficient and successful research and development outcomes.
References
- 1. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. kinampark.com [kinampark.com]
- 7. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 8. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
- 10. acdlabs.com [acdlabs.com]
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- 20. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. improvedpharma.com [improvedpharma.com]
- 23. longdom.org [longdom.org]
physical and chemical characteristics of 2-(4-Nitrophenoxy)propanoic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Nitrophenoxy)propanoic Acid
Introduction
This compound is a nitroaromatic compound with applications in chemical synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of its core physical and chemical properties is fundamental to its effective application. This guide provides a detailed examination of the compound's identity, physicochemical parameters, spectroscopic profile, and handling protocols, synthesized from established chemical data sources.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases.
Key Identifiers:
The molecule's architecture is defined by a propanoic acid moiety linked via an ether bond to a para-substituted nitrophenyl ring. This structure dictates its reactivity and physical behavior.
Caption: Key functional groups of this compound.
Physicochemical Properties
The compound's physical and chemical characteristics are summarized below. These values are critical for designing experimental conditions, predicting behavior in biological systems, and establishing purification protocols.
| Property | Value | Source(s) |
| Appearance | Solid | [5] |
| Melting Point | 130-140 °C | [6] |
| Boiling Point | 395.1 ± 17.0 °C (Predicted) | [6] |
| Density | 1.377 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa (acid dissociation constant) | 2.97 ± 0.10 (Predicted) | [6][7] |
| LogP (octanol-water partition coefficient) | 1.4467 | [2] |
| Topological Polar Surface Area (TPSA) | 89.67 Ų | [2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2][6] |
Expert Insights: The predicted pKa of ~2.97 indicates that this compound is a relatively strong organic acid. At physiological pH (~7.4), the carboxylic acid group will be fully deprotonated, rendering the molecule anionic. This is a crucial consideration for drug development professionals studying membrane permeability and receptor interactions. The LogP value of ~1.45 suggests moderate lipophilicity.
Spectroscopic Profile
Structural elucidation and confirmation rely on spectroscopic methods. While raw spectral data is proprietary to the acquiring entity, the availability of NMR and other spectroscopic analyses is documented.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR data are essential for confirming the carbon-hydrogen framework. 1H NMR would show distinct signals for the aromatic protons, the methine proton of the propanoic acid chain, and the methyl protons.[8][9][10] The aromatic region would be complex due to the electron-withdrawing nitro group.
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. Expected characteristic absorption peaks include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, C-O stretches for the ether linkage, and N-O stretches for the nitro group.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[11]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction. Its acidic nature allows for salt formation with bases.
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions (e.g., strong acids like HI).
-
Nitrophenyl Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates.
The compound should be stored sealed in a dry environment at room temperature to prevent degradation.[2][6]
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds in research and pharmaceutical settings.
Objective: To determine the purity of a this compound sample.
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to make a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of ~1 mg/mL in the same solvent.
-
Instrumentation & Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set based on the UV absorbance maximum of the nitroaromatic chromophore (typically 254 nm or a more specific wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the sample solution.
-
Data Processing: Calculate the area of the main peak in the sample chromatogram. Determine the percentage purity by comparing the peak area of the main component to the total area of all peaks, or by quantifying against the calibration curve derived from the reference standard.
Caption: High-level workflow for HPLC purity analysis.
Safety and Handling
While comprehensive safety data for this specific isomer is limited, data for related nitrophenoxy and nitrophenyl propanoic acids indicate a need for standard laboratory precautions.
-
Hazard Classification: Generally classified as an irritant. May cause skin, eye, and respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13][14]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid all personal contact, including inhalation.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a well-defined organic molecule with characteristics stemming from its acidic, ether, and nitroaromatic functionalities. Its moderate lipophilicity and strong acidic nature are key parameters for its application in synthetic chemistry and potential use in drug discovery programs. The technical data presented in this guide serves as a foundational resource for scientists, enabling informed experimental design, safe handling, and effective utilization of this compound in research and development.
References
- 1. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound - [sigmaaldrich.com]
- 5. 2-(4-Nitrophenyl)propionic acid - Protheragen [protheragen.ai]
- 6. 13794-10-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 13794-10-0 [m.chemicalbook.com]
- 8. 2-(4-NITROPHENYL)PROPIONIC ACID(19910-33-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 19910-33-9|2-(4-Nitrophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 11. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]
- 12. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. angenechemical.com [angenechemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 2-(4-Nitrophenoxy)propanoic Acid: Synthesis, Historical Context, and Biological Significance
This guide provides a comprehensive technical overview of 2-(4-Nitrophenoxy)propanoic acid, a member of the aryloxyphenoxypropionate class of compounds. Tailored for researchers, scientists, and professionals in drug development and agrochemical science, this document delves into the compound's historical context, synthesis, chemical properties, and likely biological applications, grounding all claims in verifiable scientific literature.
Section 1: Introduction and Historical Context
The discovery and development of this compound are intrinsically linked to the broader history of phenoxy herbicides, a class of compounds that revolutionized agriculture in the mid-20th century. While the specific first synthesis of this compound is not prominently documented in readily accessible literature, its structural motifs place it firmly within the lineage of aryloxyphenoxypropionate herbicides.
The journey began in the 1940s with the introduction of the first phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). These compounds were groundbreaking for their selective control of broadleaf weeds in cereal crops. This initial success spurred further research, leading to the development of the aryloxyphenoxypropionates in the 1970s. This new generation of herbicides offered a crucial advantage: selective control of grass weeds in broad-leaf crops.
This compound, with its characteristic phenoxypropionate core and a nitro functional group, is a logical extension of this chemical exploration. The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's electronic properties and, consequently, its biological activity. While its primary application is likely in the agrochemical sector, the structural similarity to other biologically active propanoic acid derivatives suggests potential for exploration in medicinal chemistry. For instance, the related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its antidyslipidemic activity, highlighting the diverse potential of this chemical scaffold[1].
Section 2: Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key computed and available data for the compound.
| Property | Value | Source |
| CAS Number | 13794-10-0 | [2][3][4][5] |
| Molecular Formula | C₉H₉NO₅ | [2][3][4] |
| Molecular Weight | 211.17 g/mol | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Topological Polar Surface Area (TPSA) | 89.67 Ų | [4] |
| LogP (calculated) | 1.4467 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 4 | [4] |
Section 3: Synthesis and Characterization
The synthesis of this compound can be logically approached through a Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-nitrophenoxide is reacted with an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Below is a detailed, step-by-step protocol adapted from the synthesis of the closely related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid[1]. This protocol provides a robust starting point for the laboratory-scale synthesis of the title compound.
Experimental Protocol: Synthesis of this compound
Part 1: Ester Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.
-
Alkyl Halide Addition: To the stirring suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)propanoate. This intermediate can be purified further by column chromatography if necessary.
Part 2: Ester Hydrolysis
-
Hydrolysis Setup: Dissolve the crude ethyl 2-(4-nitrophenoxy)propanoate in a mixture of THF, methanol, and water (e.g., 3:2:1 v/v/v).
-
Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 3-6 hours, or until TLC indicates the complete consumption of the starting ester.
-
Acidification: Carefully add 10% hydrochloric acid (HCl) solution to the reaction mixture until the pH is acidic (pH ~2).
-
Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 30 mL).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane).
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the nitro group N-O stretches.
-
Melting Point Analysis: To assess the purity of the final product.
Caption: A flowchart illustrating the two-step synthesis and subsequent characterization of this compound.
Section 4: Biological Activity and Mechanism of Action
As a member of the aryloxyphenoxypropionate class, the primary biological activity of this compound is anticipated to be herbicidal. These compounds are known to be potent and selective inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.
Mechanism of Action: ACCase Inhibition
ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules in plants. The inhibition of ACCase disrupts the production of these vital lipids, leading to a cessation of growth and, ultimately, the death of the susceptible plant.
The selectivity of aryloxyphenoxypropionate herbicides for grasses over broadleaf plants is attributed to differences in the structure of the ACCase enzyme between these plant types.
Caption: The proposed mechanism of action of this compound as a herbicide through the inhibition of ACCase.
While the primary focus is on its herbicidal properties, the diverse biological activities of propanoic acid derivatives warrant further investigation of this compound in other contexts, such as antimicrobial or other therapeutic areas.
Section 5: Conclusion and Future Directions
This compound is a compound with a clear lineage in the development of aryloxyphenoxypropionate herbicides. Its synthesis is achievable through well-established chemical transformations, and its mechanism of action is likely centered on the inhibition of ACCase. While its specific discovery and a detailed biological profile are not extensively documented, its chemical structure suggests a high potential for biological activity.
Future research should focus on a definitive characterization of its herbicidal efficacy against a panel of grass and broadleaf weeds. Furthermore, given the broad-spectrum activity of related compounds, screening for other biological activities, such as antifungal, antibacterial, or even targeted therapeutic applications, could unveil novel uses for this molecule. The development of enantioselective syntheses would also be of significant interest, as the biological activity of many aryloxyphenoxypropionates resides in a single enantiomer.
References
Methodological & Application
The Versatile Role of 2-(4-Nitrophenoxy)propanoic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Aryloxyalkanoic Acid
In the landscape of organic synthesis, the strategic selection of reagents and building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Nitrophenoxy)propanoic acid, a member of the aryloxyalkanoic acid family, emerges as a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development. Its structure, featuring a chiral center, a carboxylic acid moiety, and an electron-deficient aromatic ring, provides a versatile platform for a range of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. While direct literature on this specific molecule is emerging, its utility can be expertly extrapolated from the well-established chemistry of its structural analogs.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value |
| CAS Number | 13794-10-0[1][2][3] |
| Molecular Formula | C₉H₉NO₅[1][2][3] |
| Molecular Weight | 211.17 g/mol [1][3] |
| Appearance | Typically a solid |
| Key Functional Groups | Carboxylic acid, Ether, Nitro group |
| Chirality | Contains a stereocenter at the α-carbon |
Application I: Synthesis of this compound
The accessibility of this compound is a crucial first step for its utilization. The synthesis is typically achieved through a nucleophilic substitution reaction between 4-nitrophenol and a suitable propanoate derivative, followed by hydrolysis. This approach is analogous to the synthesis of structurally similar compounds like 2-Methyl-2-(4-nitrophenoxy)propanoic acid[4][5].
Workflow for the Synthesis of this compound
References
Application Notes and Protocols for 2-(4-Nitrophenoxy)propanoic acid
Introduction
2-(4-Nitrophenoxy)propanoic acid is a multifaceted organic compound characterized by a propanoic acid group linked to a nitrophenoxy moiety via an ether bond.[1] Its chemical structure, featuring an electron-withdrawing nitro group and a reactive carboxylic acid, makes it a valuable intermediate and a potential lead compound in various fields of chemical and biological research. This guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound. The protocols herein are designed to be robust and self-validating, drawing from established methodologies for structurally related compounds.
The molecular structure and key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 13794-10-0 | [2] |
| Molecular Formula | C₉H₉NO₅ | [1][3] |
| Molecular Weight | 211.17 g/mol | [3][4] |
| IUPAC Name | This compound | [1] |
Application I: Intermediate in the Synthesis of Novel Agrochemicals
The aryloxyphenoxypropionate scaffold is a cornerstone in the development of modern herbicides.[5][6] this compound serves as a key building block for the synthesis of novel herbicidal candidates. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a diverse library of compounds for screening.
Protocol 1: Synthesis of a Novel Amide-Linked Aryloxyphenoxypropionate Herbicide Candidate
This protocol details a two-step process starting with the reduction of the nitro group of this compound, followed by an amide coupling reaction.
Step 1: Reduction of the Nitro Group
This step converts the nitro group to an amine, creating 2-(4-aminophenoxy)propanoic acid, a versatile intermediate.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add Tin(II) chloride dihydrate (5 equivalents) to the solution.
-
Slowly add concentrated HCl while stirring.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a 10% NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 2-(4-aminophenoxy)propanoic acid.
-
Step 2: Amide Coupling with a Heterocyclic Carboxylic Acid
This step couples the newly formed amine with a representative heterocyclic carboxylic acid to generate the final product.
-
Materials:
-
2-(4-aminophenoxy)propanoic acid (from Step 1)
-
A heterocyclic carboxylic acid of interest (e.g., 2-furoic acid)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 2-(4-aminophenoxy)propanoic acid (1 equivalent) and the heterocyclic carboxylic acid (1.1 equivalents) in anhydrous DCM.
-
Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide compound.
-
Caption: Synthetic pathway for a novel herbicide candidate.
Application II: Screening for Antimicrobial Activity
Given that derivatives of phenylpropanoic acid have shown promise as antimicrobial agents, this compound can be screened for its potential efficacy against various pathogenic microorganisms.[7]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method for determining the MIC of the title compound against bacterial and fungal strains.[7]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Incubator
-
Microplate reader (optional)
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Plate Setup: Dispense 100 µL of the appropriate sterile broth/medium into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound's stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
Controls: Include a growth control (broth/medium with inoculum and DMSO, but no compound) and a sterility control (broth/medium only). Prepare a positive control antibiotic in a separate row.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to all wells except the sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.
-
References
- 1. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 13794-10-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Medicinal Chemistry Exploration of 2-(4-Nitrophenoxy)propanoic Acid
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 2-(4-Nitrophenoxy)propanoic acid. Given the limited direct literature on its biological functions, this guide is structured as a framework for discovery, outlining its synthesis and proposing robust protocols to investigate its potential as a therapeutic agent or a versatile synthetic intermediate.
Introduction: Unveiling the Potential of a Structurally-Privileged Scaffold
This compound (CAS: 13794-10-0; Molecular Formula: C₉H₉NO₅) is a member of the arylpropionic acid class of compounds[1][2]. This structural family is of significant interest in medicinal chemistry, as it includes a number of highly successful non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and fenoprofen[3][4]. These drugs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain[3][5].
While its direct analogue, fenoprofen (2-(3-phenoxyphenyl)propanoic acid), is a well-established anti-inflammatory agent, the introduction of a nitro group at the para position of the phenoxy ring in this compound presents an intriguing subject for medicinal chemistry exploration[6]. The nitro group is a versatile functional group that can act as a potent electron-withdrawing group, potentially modulating the compound's biological activity. Furthermore, it can serve as a synthetic handle for the generation of a diverse library of derivatives.
This guide provides a systematic approach to unlock the therapeutic potential of this compound, detailing its synthesis, characterization, and a suite of protocols for evaluating its biological activity in key therapeutic areas.
Synthesis and Characterization of this compound
The synthesis of this compound can be reliably achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The protocol involves the reaction of 4-nitrophenol with an alkyl halide in the presence of a base, followed by hydrolysis of the resulting ester.
Protocol 2.1: Synthesis
Step 1: Williamson Ether Synthesis
-
To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq)[7].
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)propanoate.
Step 2: Hydrolysis
-
Dissolve the crude ester in a mixture of THF/MeOH/H₂O (3:2:1)[7].
-
Add lithium hydroxide (LiOH, 5.0 eq) and stir the mixture at room temperature for 3-4 hours, again monitoring by TLC[7].
-
Once the hydrolysis is complete, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to a pH of 2 with 10% HCl[8].
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.
Protocol 2.2: Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid, nitro group, ether linkage).
-
Proposed Medicinal Chemistry Applications and Screening Protocols
Based on its structural class, we hypothesize that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The following protocols provide a starting point for investigating these potential activities.
Anti-inflammatory Activity: COX Inhibition Assay
Rationale: As an arylpropionic acid derivative, the primary mechanism of anti-inflammatory action is likely through the inhibition of COX enzymes[3]. An in vitro assay to determine the IC₅₀ values for COX-1 and COX-2 is a critical first step.
Protocol 3.1.1: In Vitro COX-1/COX-2 Inhibition Assay
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), a colorimetric or fluorescent probe, test compound, and a known NSAID as a positive control (e.g., diclofenac).
-
Procedure: a. Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme (COX-1 or COX-2) to a buffer solution. c. Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding arachidonic acid. e. After a specific incubation period, stop the reaction and measure the prostaglandin production using a suitable detection method (e.g., ELISA or a fluorescent probe).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
| Parameter | Description |
| COX-1 IC₅₀ (µM) | Concentration for 50% inhibition of COX-1 |
| COX-2 IC₅₀ (µM) | Concentration for 50% inhibition of COX-2 |
| Selectivity Index | COX-1 IC₅₀ / COX-2 IC₅₀ |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Rationale: Several arylpropionic acid derivatives have demonstrated antimicrobial properties[4][9]. The following protocol can be used to assess the bacteriostatic and fungistatic potential of the compound.
Protocol 3.2.1: Broth Microdilution MIC Assay
-
Materials: Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial/fungal inoculums standardized to 0.5 McFarland, test compound, positive control antibiotics (e.g., ciprofloxacin, amphotericin B), and a negative control (medium with solvent).
-
Procedure: a. Prepare a two-fold serial dilution of the test compound in the appropriate broth/medium in the 96-well plate. b. Add the standardized microbial inoculum to each well. c. Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth[9].
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans |
Anticancer Activity: In Vitro Cytotoxicity Assay
Rationale: The potential of NSAIDs and their derivatives in cancer therapy is an active area of research[4]. An initial assessment of cytotoxicity against a cancer cell line is a valuable screening step.
Protocol 3.3.1: MTT Cytotoxicity Assay
-
Materials: A human cancer cell line (e.g., HeLa or MCF-7), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration. Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
A Gateway to New Chemical Entities: The Role as a Synthetic Intermediate
The true potential of this compound in medicinal chemistry may lie in its utility as a versatile starting material[10][][12]. The para-nitro group is a key functional moiety that can be readily transformed into an amino group via reduction. This newly formed aniline derivative can then serve as a nucleophile in a variety of chemical reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Conceptual Workflow for Derivative Synthesis:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl). This yields 2-(4-aminophenoxy)propanoic acid.
-
Derivatization of the Amino Group: The resulting amine can be acylated with various acyl chlorides or activated carboxylic acids to form a library of amides. Alternatively, it can be reacted with sulfonyl chlorides to generate sulfonamides.
Concluding Remarks and Future Directions
This compound represents an underexplored molecule with significant potential in medicinal chemistry. Its structural relationship to the well-established arylpropionic acid class provides a strong rationale for investigating its biological activities. The protocols detailed in this guide offer a robust starting point for evaluating its anti-inflammatory, antimicrobial, and anticancer properties. Furthermore, its potential as a synthetic intermediate opens the door to the creation of novel chemical entities with potentially enhanced therapeutic profiles. The data generated from these studies will be invaluable in guiding future SAR studies and advancing our understanding of the therapeutic potential of this intriguing compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 12. scllifesciences.com [scllifesciences.com]
The Versatile Synthon: Application Notes for 2-(4-Nitrophenoxy)propanoic Acid in the Synthesis of Novel Compounds
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(4-Nitrophenoxy)propanoic acid, a seemingly unassuming molecule, emerges as a synthon of considerable potential for researchers, scientists, and drug development professionals. Its true value lies in the orthogonal reactivity of its two key functional groups: a carboxylic acid amenable to a host of coupling reactions, and a nitroaromatic moiety that serves as a precursor to a versatile aniline derivative. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the underlying chemical principles to empower the synthesis of novel compounds with potential biological activity.
The strategic placement of the nitro group at the para position of the phenoxy ring exerts a significant electron-withdrawing effect, influencing the reactivity of the entire molecule. Furthermore, this nitro group can be selectively reduced to an amine, opening up a vast array of subsequent functionalization possibilities. This guide will navigate the key transformations of this compound, presenting it as a gateway to diverse chemical libraries, from novel amides and esters to more complex heterocyclic systems.
I. Foundational Synthesis: Preparing the Keystone Synthon
The journey into the synthetic applications of this compound begins with its own efficient preparation. A robust and widely applicable method is the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. This approach involves the nucleophilic substitution of a haloalkanoate by a phenoxide.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from 4-nitrophenol and ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester.[1]
Materials:
-
4-Nitrophenol
-
Ethyl 2-bromopropionate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
10% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Experimental Procedure:
Step 1: Ether Formation
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to reflux for 30 minutes to ensure the formation of the potassium salt of 4-nitrophenol.
-
To the refluxing mixture, add ethyl 2-bromopropionate (1.5 eq) dropwise over 20 minutes.
-
Continue to reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)propanoate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ester in a 3:2:1 mixture of THF/MeOH/H₂O.
-
Add lithium hydroxide (5.0 eq) to the solution and stir at room temperature for 3 hours.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Carefully add 10% HCl to acidify the mixture to a pH of approximately 2.
-
Remove the organic solvents (THF and MeOH) under reduced pressure.
-
Extract the remaining aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a solid. The product can be further purified by recrystallization.[1]
II. Derivatization of the Carboxylic Acid Moiety: Building Amide and Ester Libraries
The carboxylic acid group of this compound is a prime handle for diversification. Standard coupling methodologies can be employed to generate extensive libraries of amides and esters, each with the potential for unique biological properties.
A. Amide Synthesis: Forging the Amide Bond
The formation of an amide bond is a fundamental transformation in medicinal chemistry. The use of coupling agents activates the carboxylic acid, facilitating its reaction with a wide range of primary and secondary amines.
Protocol 2: General Procedure for Amide Synthesis via EDC Coupling
This protocol describes a general method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP).[2][3][4]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (0.1 eq), and a catalytic amount of DMAP.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Table 1: Representative Amide Derivatives Synthesized from this compound
| Amine | Product | Expected Yield (%) | Purification Method |
| Aniline | N-phenyl-2-(4-nitrophenoxy)propanamide | 75-85 | Column Chromatography |
| Benzylamine | N-benzyl-2-(4-nitrophenoxy)propanamide | 80-90 | Column Chromatography |
| Morpholine | 1-(Morpholino)-1-oxo-2-(4-nitrophenoxy)propane | 85-95 | Recrystallization |
B. Ester Synthesis: Accessing a Diverse Ester Library
Esterification of this compound can be achieved under various conditions, depending on the nature of the alcohol and the sensitivity of the starting material.
Protocol 3: Steglich Esterification for Sterically Hindered Alcohols
For more sterically demanding or acid-sensitive alcohols, the Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP, is a mild and effective method.[5][6][7]
Materials:
-
This compound
-
Desired alcohol (e.g., tert-butanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
III. The Nitro to Amine Transformation: Gateway to New Functionalities
The selective reduction of the aromatic nitro group to an amine is a pivotal transformation, converting an electron-withdrawing group into a strongly electron-donating and nucleophilic group. This opens up a new dimension of synthetic possibilities, including further amide couplings, sulfonamide formation, and the synthesis of heterocyclic structures.
Protocol 4: Catalytic Hydrogenation for Clean Reduction
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, often providing high yields of the corresponding amine with minimal side products.[8][9]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in MeOH in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain 2-(4-aminophenoxy)propanoic acid, which can often be used in the next step without further purification.
Table 2: Comparison of Nitro Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yields, mild conditions | Requires specialized equipment, potential for dehalogenation if other halogens are present |
| Metal/Acid Reduction | Fe/NH₄Cl or SnCl₂/HCl | Inexpensive, tolerates some functional groups | Stoichiometric amounts of metal required, acidic workup |
IV. Leveraging the Amino Group: Synthesis of N-Substituted Derivatives
The newly formed amino group in 2-(4-aminophenoxy)propanoic acid is a versatile handle for further elaboration, enabling the synthesis of a wide range of N-substituted compounds with potential applications in medicinal chemistry and materials science.
Protocol 5: Synthesis of N-Acyl Derivatives from 2-(4-Aminophenoxy)propanoic Acid
The amino group can readily undergo acylation with various acylating agents to form N-acyl derivatives.
Materials:
-
2-(4-Aminophenoxy)propanoic acid
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Suspend 2-(4-aminophenoxy)propanoic acid (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) and cool the mixture to 0 °C.
-
Add the acylating agent (1.1 eq) dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-acyl derivative.
Visualization of Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key transformations starting from this compound.
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for amide synthesis.
Conclusion: A Versatile Scaffold for Innovation
This compound stands as a testament to the power of bifunctional synthons in modern organic chemistry. Its readily accessible nature and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The protocols detailed herein offer a foundation for researchers to explore the vast chemical space accessible from this versatile starting material. By leveraging the chemistry of both the carboxylic acid and the nitro group, scientists are well-equipped to synthesize novel compounds for applications spanning from drug discovery to materials science, driving innovation in their respective fields.
References
- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
HPLC analysis of 2-(4-Nitrophenoxy)propanoic acid
An Application Note and Protocol for the HPLC Analysis of 2-(4-Nitrophenoxy)propanoic acid
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. As a compound with acidic properties and a strong chromophore, its analysis requires careful control of mobile phase pH to ensure reproducible retention and optimal peak shape. This application note details the method development rationale, a step-by-step protocol for analysis, and a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines. Furthermore, an advanced protocol for the resolution of its enantiomers is presented, addressing the critical need for stereospecific analysis in drug development and chemical synthesis.
Introduction and Scientific Principle
This compound is a carboxylic acid derivative containing a nitrophenyl ether moiety. The presence of the carboxylic acid group (predicted pKa ≈ 2.97) makes the molecule's chromatographic behavior highly dependent on the mobile phase pH.[1] The 4-nitrophenoxy group acts as a strong chromophore, making UV spectrophotometry an ideal detection method.
The principle of this analytical method is based on Reversed-Phase Chromatography (RP-HPLC) .[2] In this mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) using a polar mobile phase. To achieve consistent retention and sharp, symmetrical peaks for an acidic analyte like this compound, it is crucial to suppress the ionization of the carboxylic acid group. This is accomplished by acidifying the mobile phase to a pH at least two units below the analyte's pKa.[3] This ensures the analyte is in its neutral, more hydrophobic form, leading to better interaction with the stationary phase and improved chromatographic performance.
Materials and Methods
Equipment and Consumables
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Chromatography Data System (CDS) software.
-
Analytical balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
HPLC vials.
-
Sonicator for mobile phase degassing.
Reagents and Standards
-
This compound reference standard (>98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Type I ultrapure.
-
Phosphoric Acid (H₃PO₄), ACS grade (approx. 85%).
-
Trifluoroacetic acid (TFA), HPLC grade (for chiral method).
-
n-Hexane, HPLC grade (for chiral method).
-
2-Propanol (IPA), HPLC grade (for chiral method).
Chromatographic Conditions: Achiral Analysis
The following table summarizes the optimized conditions for the quantitative analysis of this compound.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase provides excellent hydrophobic retention for the aromatic ring structure. A 250 mm length ensures high resolution. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | A gradient is used for efficient elution and cleaning of the column. Phosphoric acid maintains a low pH (~2.1) to suppress analyte ionization.[4][5] |
| Gradient Program | 0-10 min: 40% to 70% ACN10-12 min: 70% to 40% ACN12-15 min: 40% ACN (Equilibration) | A scouting gradient is an effective starting point for method development, ensuring the analyte elutes with a good peak shape and reasonable retention time.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Detection | UV at 270 nm | The nitrophenyl group exhibits strong absorbance in this region, providing high sensitivity.[7] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Run Time | 15 minutes | Allows for analyte elution and column re-equilibration. |
Experimental Protocols
Solution Preparation
-
Mobile Phase (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly. This solution is Mobile Phase A. Mobile Phase B is 100% Acetonitrile. Degas both solutions by sonicating for 15 minutes before use.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
HPLC Analysis Workflow
The general workflow for performing the analysis is outlined below.
Caption: General workflow from preparation to reporting.
System Suitability Test (SST)
Before running samples, inject a mid-level concentration standard (e.g., 50 µg/mL) five times. The results must meet the predefined system suitability criteria to ensure the system is performing correctly.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[3] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the injection and system hardware.[8] |
Method Validation Protocol (ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for the intended purpose.[9][10][11] The core validation parameters are summarized below.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), and a standard solution. | No interfering peaks at the analyte's retention time. |
| Linearity | Analyze a minimum of 5 calibration standards across the desired range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[12] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% - 102.0%.[11][13] |
| Precision | Repeatability: Analyze 6 replicate preparations of a standard at 100% concentration.Intermediate Precision: Repeat on a different day with a different analyst. | %RSD ≤ 2.0%.[8] |
| Range | The range is established from the linearity and accuracy studies. | The interval providing acceptable linearity, accuracy, and precision.[11] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N) of 3:1. | The lowest concentration that can be detected. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N) of 10:1. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within limits. |
Advanced Application: Chiral Separation
This compound possesses a chiral center. Separating its enantiomers is often required for pharmaceutical and biological studies.[14] A normal-phase chiral HPLC method is effective for this purpose.[7]
Chiral Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC Column | CHIRALCEL® OJ-3, 50 mm x 4.6 mm, 3 µm | This chiral stationary phase (CSP) based on cellulose carbamate derivatives is effective for resolving a wide range of racemates, including acidic compounds.[7] |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) = 80 / 20 / 0.1 (v/v/v) | A non-polar mobile phase is used in normal-phase chromatography. TFA acts as an acidic additive to improve peak shape for the carboxylic acid.[7][15] |
| Flow Rate | 4.0 mL/min | Higher flow rates are often used with shorter 50 mm columns to maintain reasonable analysis times.[7] |
| Column Temp. | 25 °C | Temperature control is critical for reproducible chiral separations. |
| Detection | UV at 270 nm | Same principle as the achiral method. |
Troubleshooting
Effective troubleshooting is key to maintaining a robust analytical method. The following diagram outlines a logical approach to common HPLC issues.
Caption: A decision tree for common HPLC troubleshooting.
Conclusion
This application note presents a reliable and robust RP-HPLC method for the quantitative determination of this compound. The method is specific, linear, accurate, and precise over a practical concentration range. The detailed protocols for both achiral and chiral analysis, combined with a comprehensive validation strategy and troubleshooting guide, provide researchers and drug development professionals with the necessary tools for the successful implementation of this analysis in a quality control or research environment.
References
- 1. 13794-10-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. 씨티케이 - [Application]2-(4-Nitrophenyl)-propionic acid [ct-k.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
- 11. database.ich.org [database.ich.org]
- 12. benchchem.com [benchchem.com]
- 13. actascientific.com [actascientific.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chiraltech.com [chiraltech.com]
Application Note and Protocol: Elucidating the Structure of 2-(4-Nitrophenoxy)propanoic acid using NMR Spectroscopy
Introduction
2-(4-Nitrophenoxy)propanoic acid is a chemical compound of interest in various research fields, including chemical synthesis and drug development.[1][2] Its molecular structure, containing a chiral center, a carboxylic acid group, an ether linkage, and a nitro-substituted aromatic ring, presents a rich system for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This powerful analytical technique provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.
This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.
Molecular Structure and Expected NMR Spectral Features
The structure of this compound (C₉H₉NO₅) dictates the number and type of signals expected in its NMR spectra.[3] The key structural features to consider are:
-
Propanoic Acid Moiety: This part of the molecule consists of a methyl group (-CH₃), a methine group (-CH), and a carboxylic acid group (-COOH).
-
Aromatic Ring: The benzene ring is para-substituted with a nitro group (-NO₂) and the propanoic acid ether linkage. This substitution pattern results in a specific splitting pattern for the aromatic protons.
-
Electron-Withdrawing Groups: The nitro group and the carboxylic acid are strong electron-withdrawing groups, which will significantly influence the chemical shifts of nearby protons and carbons, generally shifting them downfield (to higher ppm values).[4]
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[5] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O, a useful diagnostic test.[5][6]
-
Aromatic Protons (C₆H₄): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitro group are expected to be more deshielded (further downfield) than the protons ortho to the electron-donating ether oxygen.
-
Methine Proton (-CH): This proton is adjacent to both the carboxylic acid group and the ether oxygen, leading to a downfield shift. It will be split by the protons of the adjacent methyl group, resulting in a quartet.
-
Methyl Protons (-CH₃): These protons are on the carbon adjacent to the methine proton and will appear as a doublet.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the molecule's asymmetry, nine distinct carbon signals are expected.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is significantly deshielded and will appear in the range of 165-185 ppm.[7]
-
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, as will the carbon attached to the ether oxygen. The chemical shifts of the other aromatic carbons will also be influenced by the substituents.
-
Propanoic Acid Carbons: The methine carbon, being attached to an oxygen atom, will be deshielded. The methyl carbon will appear in the upfield region of the spectrum.
Advanced 2D NMR Techniques for Unambiguous Assignment
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[8] Cross-peaks in the COSY spectrum will connect the signals of protons that are on adjacent carbons, for example, confirming the coupling between the methine proton and the methyl protons of the propanoic acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[9] This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
Experimental Protocol
This section provides a step-by-step methodology for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[10][11] However, due to the presence of the carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may also be used to ensure good solubility and to observe the carboxylic acid proton, which can sometimes exchange too rapidly in other solvents.[12][13]
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C NMR).[10][11]
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
NMR Data Acquisition
The following parameters are a general guide and may need to be optimized for the specific instrument being used.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY and HSQC):
-
Use standard pulse programs provided by the spectrometer software.
-
Optimize the spectral widths in both dimensions to cover all relevant signals.
-
The number of increments and scans should be sufficient to achieve good resolution and signal-to-noise ratio.
-
Data Presentation and Interpretation
The following tables summarize the expected chemical shifts for this compound based on the analysis of its structure and comparison with similar compounds.[14]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - |
| Aromatic (ortho to -NO₂) | ~ 8.2 | Doublet | ~ 9.0 |
| Aromatic (ortho to -O) | ~ 7.0 | Doublet | ~ 9.0 |
| Methine (-CH) | ~ 4.8 | Quartet | ~ 7.0 |
| Methyl (-CH₃) | ~ 1.7 | Doublet | ~ 7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 170 - 180 |
| Aromatic (C-NO₂) | 140 - 150 |
| Aromatic (C-O) | 155 - 165 |
| Aromatic (CH, ortho to -NO₂) | 125 - 130 |
| Aromatic (CH, ortho to -O) | 115 - 120 |
| Methine (-CH) | 70 - 80 |
| Methyl (-CH₃) | 15 - 25 |
Visualizing Experimental Workflows and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental process and the relationship between the molecular structure and its NMR signals.
Caption: Experimental workflow for NMR analysis.
Caption: Structure-spectrum correlation diagram.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. By combining 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted chemical shifts and coupling patterns provide a clear spectral signature for this compound, with the downfield shifts of the aromatic and carboxylic acid protons being particularly characteristic. This guide provides a robust framework for the successful NMR analysis of this and structurally related molecules.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. emerypharma.com [emerypharma.com]
- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. hmdb.ca [hmdb.ca]
- 13. chem.washington.edu [chem.washington.edu]
- 14. Solved The "H-NMR spectrum of 2-(4-nitrophenylpropanoic acid | Chegg.com [chegg.com]
Application Notes and Protocols for the Utilization of 2-(4-Nitrophenoxy)propanoic Acid in Synthetic Chemistry
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 2-(4-Nitrophenoxy)propanoic acid as a synthetic building block. This document delves into the molecule's reactivity, offers detailed protocols for its key transformations, and explores its potential in constructing complex molecular architectures, including pharmacologically relevant scaffolds.
Introduction: A Multifaceted Building Block
This compound is a bifunctional organic molecule featuring a carboxylic acid moiety and an electron-deficient aromatic ring activated by a nitro group. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable tool in a synthetic chemist's arsenal. The carboxylic acid allows for conventional transformations such as amide and ester bond formation, while the 4-nitrophenoxy group can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity opens avenues for its use in diverse synthetic strategies, from straightforward derivatization to more complex applications like its potential use as a cleavable linker in solid-phase synthesis.
Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 13794-10-0 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, THF, methanol) |
Synthetic Utility and Key Transformations
The synthetic utility of this compound is primarily centered around three key transformations:
-
Reactions at the Carboxylic Acid Moiety: Standard protocols for amide and ester bond formation can be readily applied.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the propanoic acid-containing phenoxy group by a variety of nucleophiles.
-
Orthogonal Reactivity: The ability to selectively perform reactions at either the carboxylic acid or the aromatic ring allows for a high degree of synthetic flexibility.
The following sections provide detailed protocols and mechanistic insights into these key applications.
Section 1: Synthesis of this compound
A common and efficient method for the synthesis of this compound and its analogs is the Williamson ether synthesis.[3] This reaction involves the coupling of a phenoxide with an alkyl halide. In this case, 4-nitrophenol is deprotonated to form the corresponding phenoxide, which then displaces a halide from a 2-halopropanoate ester. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
Protocol 1: Synthesis via Williamson Ether Synthesis
This two-step protocol outlines the synthesis of this compound starting from 4-nitrophenol and ethyl 2-bromopropanoate.
Step 1: Synthesis of Ethyl 2-(4-Nitrophenoxy)propanoate
-
Materials:
-
4-Nitrophenol
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add a suitable solvent, such as acetone or DMF, to the flask.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)propanoate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 2-(4-nitrophenoxy)propanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the ethyl 2-(4-nitrophenoxy)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Caption: Synthetic workflow for this compound.
Section 2: Amide and Ester Bond Formation
The carboxylic acid functionality of this compound allows for the straightforward synthesis of a wide array of amide and ester derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
Protocol 2: Amide Coupling using Carbodiimide Reagents
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using common coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).[4]
-
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 eq)
-
EDC·HCl (1.2 eq) or DCC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) in one portion. If using DCC, dissolve it in a small amount of the reaction solvent and add it dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by flash column chromatography or recrystallization.
-
References
Application Notes and Protocols for 2-(4-Nitrophenoxy)propanoic Acid Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of 2-(4-Nitrophenoxy)propanoic Acid Derivatives
The intersection of the arylpropionic acid scaffold, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), and the electronically distinct nitrophenoxy moiety presents a compelling area for therapeutic innovation. While the parent compound, this compound, and its derivatives are not extensively characterized as anti-inflammatory agents, the foundational chemistry suggests significant potential. Arylpropionic acids are well-established inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. Furthermore, related nitro-containing compounds have demonstrated a range of biological activities, including anti-inflammatory effects.
One notable analogue, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its antidyslipidemic activity, a therapeutic area with intricate links to chronic inflammation. This suggests that the this compound backbone may serve as a versatile template for developing novel therapeutics targeting inflammation-related pathologies.
These application notes provide a comprehensive guide for the synthesis, in vitro screening, and in vivo evaluation of this compound derivatives as potential anti-inflammatory and analgesic agents. The protocols are designed to be robust and are grounded in established methodologies, enabling researchers to explore the structure-activity relationships within this promising class of compounds.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be readily achieved through a nucleophilic substitution reaction. The following protocol describes a general method for the synthesis of the parent compound and can be adapted for the synthesis of various derivatives by modifying the starting materials.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 4-nitrophenol and an appropriate propanoic acid derivative.
Materials:
-
4-Nitrophenol
-
Ethyl 2-bromopropionate (or other suitable halo-propionate ester)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
10% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Ester Formation:
-
In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
To this stirring suspension, add ethyl 2-bromopropionate (1.5 eq) dropwise.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-nitrophenoxy)propanoate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a 3:2:1 mixture of THF:MeOH:H₂O.
-
Add LiOH (5.0 eq) to the solution and stir at room temperature for 3-5 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, carefully add 10% HCl to acidify the mixture to a pH of approximately 2.
-
Remove the organic solvents (THF and MeOH) under reduced pressure.
-
Extract the remaining aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the solid this compound.[1]
-
Expected Outcome: A pale yellow solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry). Further purification can be achieved by recrystallization.
II. In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening allows for the efficient identification of lead compounds. Initial assays should focus on key enzymatic targets of inflammation, followed by cell-based assays to assess effects on inflammatory mediators.
A. Cyclooxygenase (COX) Inhibition Assays
The primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[2][3]
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds dissolved in DMSO
-
Reference compounds (e.g., ibuprofen, celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add various concentrations of the test compounds (typically from 0.01 µM to 100 µM) or reference compounds to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm at regular intervals to determine the rate of TMPD oxidation, which is proportional to prostaglandin production.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | Experimental Value | Experimental Value | Calculated Value |
| Derivative 2 | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | Literature Value | Literature Value | Literature Value |
| Celecoxib | Literature Value | Literature Value | Literature Value |
B. Cell-Based Assays for Inflammatory Mediators
Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory potential of the compounds.
Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Objective: To assess the ability of the test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[4]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent
-
Nitrite standard solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent, which is a measure of NO production.
-
In a separate plate, assess the cytotoxicity of the compounds at the tested concentrations using a cell viability assay to ensure that the observed inhibition of NO is not due to cell death.
-
Calculate the percentage of NO inhibition for each compound concentration.
Protocol 4: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To quantify the effect of the test compounds on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
Supernatants from the NO inhibition assay (Protocol 3)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6
Procedure:
-
Use the cell culture supernatants collected in Protocol 3.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine from a standard curve.
-
Determine the percentage of inhibition of cytokine secretion for each compound concentration.
III. In Vivo Evaluation of Anti-inflammatory and Analgesic Activity
Promising compounds from in vitro studies should be further evaluated in established animal models of inflammation and pain.
A. Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
Protocol 5: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds by measuring the reduction of paw edema induced by carrageenan.[5][6][7][8]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or reference drug orally or intraperitoneally at various doses. The control group receives the vehicle only.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control x 100
Data Presentation:
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | Experimental Value | 0 |
| Derivative 1 (10 mg/kg) | Experimental Value | Calculated Value |
| Derivative 1 (20 mg/kg) | Experimental Value | Calculated Value |
| Indomethacin (10 mg/kg) | Experimental Value | Calculated Value |
B. Acetic Acid-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of the compounds.
Protocol 6: Acetic Acid-Induced Writhing Test
Objective: To evaluate the analgesic effect of the test compounds by counting the number of abdominal constrictions (writhing) induced by acetic acid.
Materials:
-
Swiss albino mice
-
0.6% Acetic acid solution
-
Test compounds formulated in a suitable vehicle
-
Reference drug (e.g., Aspirin)
Procedure:
-
Fast the mice for at least 2 hours before the experiment.
-
Administer the test compounds or reference drug orally or intraperitoneally. The control group receives the vehicle.
-
After a set period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Immediately place each mouse in an individual observation cage and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of protection (analgesic activity) using the following formula: % Protection = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
IV. Visualization of Key Concepts
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound derivatives.
Diagram 2: In Vivo Anti-inflammatory Evaluation Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
V. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound derivatives as a novel class of anti-inflammatory and analgesic agents. By exploring structure-activity relationships through the synthesis and screening of a focused library of these compounds, researchers can identify promising lead candidates for further preclinical development. Future studies could delve deeper into the molecular mechanisms of action, including the potential for dual inhibition of other inflammatory pathways, and assess the pharmacokinetic and safety profiles of the most potent derivatives.
References
- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afribary.com [afribary.com]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)propanoic Acid
Welcome to the technical support guide for the synthesis of 2-(4-nitrophenoxy)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthesis
The most common and reliable method for synthesizing this compound is a two-step process. It begins with the Williamson ether synthesis, where the sodium or potassium salt of 4-nitrophenol (a phenoxide) acts as a nucleophile to displace a halide from an ethyl 2-halopropanoate. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This guide will address potential issues in both of these critical steps.
Overall Synthesis Workflow
Caption: General Workflow for this compound Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
A1: The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In the first step, a base deprotonates the hydroxyl group of 4-nitrophenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group to form an ether linkage.[3] The subsequent hydrolysis of the ethyl ester is a standard saponification reaction.
Q2: Why is 4-nitrophenol a good starting material for this reaction?
A2: The electron-withdrawing nitro group (-NO₂) at the para position makes the phenolic proton of 4-nitrophenol significantly more acidic than that of phenol itself. This increased acidity allows for easier deprotonation with moderately strong bases like potassium carbonate (K₂CO₃), avoiding the need for harsher bases like sodium hydride (NaH) which can promote side reactions.[4]
Q3: Can I use a 2-halopropanoic acid directly instead of its ester?
A3: It is highly discouraged. Using the free acid would introduce a competing acidic proton (from the carboxylic acid) which would be deprotonated by the base. This would create a dianion and complicate the reaction, potentially leading to polymerization or other side products. The standard and more reliable procedure involves using an ester of the 2-halopropanoic acid and then hydrolyzing the ester in a separate step to obtain the desired carboxylic acid.[5][6]
Q4: What are the expected impurities in the final product?
A4: Common impurities include unreacted 4-nitrophenol, the intermediate ethyl 2-(4-nitrophenoxy)propanoate if hydrolysis is incomplete, and potential byproducts from side reactions. One possible, though less common, side reaction is C-alkylation, where the propanoate group attaches to the benzene ring instead of the phenolic oxygen.[1][7]
Troubleshooting Guide
Problem Area 1: Low or No Yield in Williamson Ether Synthesis Step
Q5: My TLC analysis shows only starting materials (4-nitrophenol). What went wrong?
A5: This issue almost always points to inefficient formation of the phenoxide nucleophile.
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Causality: The base you have chosen may be too weak to deprotonate the 4-nitrophenol effectively, or there may be an excess of proton sources (like water) in your reaction mixture. For the SN2 reaction to proceed, a sufficient concentration of the phenoxide ion is essential.
-
Solution:
-
Check Your Base: While K₂CO₃ is generally sufficient for 4-nitrophenol, ensure it is anhydrous. If you suspect the base is the issue, you can switch to a stronger base like sodium hydroxide (NaOH).[8]
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry acetonitrile or DMF). Water can consume the base and hinder the formation of the phenoxide.
-
Temperature and Time: Ensure you are heating the reaction sufficiently. Williamson ether syntheses are often run at temperatures between 50-100 °C for several hours.[8] A reaction time of 8 hours under reflux is common.[6]
-
Q6: The yield of my intermediate ester is very low, and I see multiple unidentified spots on my TLC plate. What are the likely side reactions?
A6: Low yields with multiple byproducts often suggest competing reaction pathways.
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Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1] While O-alkylation is generally favored, certain conditions can promote C-alkylation. Additionally, if using a secondary alkyl halide, E2 elimination becomes a major competing reaction.[9]
-
Solution:
-
Solvent Choice: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF and acetonitrile are known to favor O-alkylation and increase the reaction rate.[8][10] These solvents solvate the cation of the base (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic.
-
Control Temperature: Excessive heat can sometimes favor elimination or other side reactions. Monitor the reaction temperature closely.
-
Alkyl Halide Choice: Always use a primary or methyl halide to avoid the E2 elimination that is prevalent with secondary and tertiary halides.[2] Ethyl 2-bromopropanoate is a suitable choice.
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Caption: Competing O- vs. C-Alkylation of Phenoxide.
Problem Area 2: Hydrolysis and Purification
Q7: After the hydrolysis step and acidification, I obtained an oil or a sticky solid that is difficult to handle. How can I improve the final product's physical form?
A7: This is a common purification challenge, often due to residual impurities preventing crystallization.
-
Causality: The presence of unreacted starting materials, the intermediate ester, or other soluble byproducts can lower the melting point of your product and inhibit crystallization.
-
Solution:
-
Thorough Acid-Base Extraction: Before attempting crystallization, perform a rigorous acid-base extraction. Dissolve your crude product in an organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution. Your desired carboxylic acid product will move into the aqueous basic layer as its carboxylate salt, while neutral impurities (like the unreacted ester) will remain in the organic layer.
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Careful Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly acidify with cold HCl (e.g., 6M) until the pH is around 1-2.[11] Adding the acid slowly and with cooling promotes the formation of larger, more easily filterable crystals.
-
Recrystallization: After filtering the crude solid, select an appropriate solvent for recrystallization. A common technique is to dissolve the product in a minimum amount of hot solvent and allow it to cool slowly. Water or a mixed solvent system (e.g., ethanol/water) may be effective.
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Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propanoate
| Parameter | Recommended Condition | Rationale |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Sufficiently strong for the acidic 4-nitrophenol; easy to handle and remove by filtration.[6] |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | Polar aprotic solvent enhances nucleophilicity and favors the desired O-alkylation.[8][10] |
| Reactant Ratio | 4-Nitrophenol: 1.0 equiv.Ethyl 2-bromopropanoate: 1.2-1.5 equiv.K₂CO₃: 2.0 equiv. | A slight excess of the alkylating agent ensures complete consumption of the limiting 4-nitrophenol. Excess base drives the deprotonation equilibrium.[6] |
| Temperature | Reflux (approx. 82°C for MeCN) | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without excessive byproduct formation. |
| Reaction Time | 8-12 hours | Typically sufficient for the reaction to reach completion. Monitor by TLC. |
Methodology:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetonitrile.
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Stir the mixture and add ethyl 2-bromopropanoate (1.5 equiv.) dropwise.
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Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)propanoate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Hydrolysis to this compound
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Strong bases that effectively hydrolyze the ester. LiOH is often preferred for its high reactivity.[6] |
| Solvent | THF/Water or Ethanol/Water mixture | A mixed solvent system is required to dissolve both the relatively nonpolar ester and the ionic base. |
| Reactant Ratio | Ester: 1.0 equiv.LiOH: 3-5 equiv. | A significant excess of base ensures the hydrolysis reaction goes to completion.[6] |
| Temperature | Room Temperature | Saponification is typically efficient at room temperature and does not require heating. |
| Reaction Time | 3-6 hours | Generally sufficient for complete hydrolysis. Monitor by TLC. |
Methodology:
-
Dissolve the crude ethyl 2-(4-nitrophenoxy)propanoate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (5 equiv.) to the solution and stir vigorously at room temperature for 3-6 hours, or until TLC analysis indicates the disappearance of the starting ester.
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Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with diethyl ether or ethyl acetate to remove any neutral, non-hydrolyzed impurities.
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Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow, dropwise addition of 6M HCl. A precipitate should form.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water) to obtain pure this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. US4242524A - Process for the preparation of 2-(4'-nitrophenyl)-propionic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-Nitrophenoxy)propanoic Acid from Reaction Mixtures
Welcome to the technical support center for the purification of 2-(4-Nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Diagram: Purification Workflow Overview
Below is a general workflow for the purification of this compound, illustrating the decision-making process based on the nature of the crude product.
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)propanoic Acid
Introduction
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals involved in the synthesis of 2-(4-nitrophenoxy)propanoic acid. The synthesis, typically achieved via a Williamson ether synthesis, involves the reaction of 4-nitrophenol with a 2-halopropanoic acid derivative under basic conditions. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the mechanistic origins of common impurities and strategies to mitigate their formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and work-up of this compound.
Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a large amount of unreacted 4-nitrophenol. What is the likely cause?
A1: The persistence of unreacted 4-nitrophenol typically points to incomplete deprotonation, which is essential for the nucleophilic attack on the alkyl halide.
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Mechanistic Insight: The Williamson ether synthesis is an SN2 reaction where the phenoxide ion acts as the nucleophile.[1] 4-Nitrophenol has a pKa of approximately 7.15, making it significantly more acidic than phenol itself due to the electron-withdrawing nitro group.[2][3] However, a sufficiently strong base is still required to drive the equilibrium towards the formation of the 4-nitrophenoxide anion.
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Troubleshooting Steps:
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Base Stoichiometry: Ensure you are using at least one full equivalent of base relative to the 4-nitrophenol. Using a slight excess (e.g., 1.1 equivalents) can help drive the deprotonation to completion.
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Base Strength: If you are using a weak base like sodium bicarbonate, it may not be strong enough to fully deprotonate the phenol. Consider using stronger bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). For anhydrous conditions, sodium hydride (NaH) is an effective, non-nucleophilic base.[4]
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Reaction Time/Temperature: The reaction may be proceeding slowly. Monitor the reaction progress over a longer period or consider a moderate increase in temperature. However, be aware that higher temperatures can promote side reactions (see Q2).
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Q2: I've isolated a byproduct that my analysis (NMR, MS) suggests is an alkene. How did this form and how can I prevent it?
A2: The formation of an alkene is a classic issue in Williamson ether synthesis, arising from a competing elimination reaction.
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Mechanistic Insight: Your alkylating agent, a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate), is a secondary alkyl halide. When a strong base is used, it can act not only as a base to deprotonate the phenol but also as a base to abstract a proton from the carbon adjacent to the halogen-bearing carbon (the β-carbon). This initiates an E2 (bimolecular elimination) reaction, which competes directly with the desired SN2 pathway.[1][5][6] The product of this side reaction would be an acrylate derivative (e.g., ethyl acrylate).
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Preventative Measures:
-
Choice of Base: Highly reactive and sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination.[5] Opt for less-hindered and milder bases like potassium carbonate (K₂CO₃), which is sufficient to deprotonate the acidic 4-nitrophenol but is less aggressive in promoting E2 elimination.[4]
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Temperature Control: Elimination reactions are entropically favored and their rates increase more significantly with temperature than substitution reactions. Running the reaction at the lowest feasible temperature will favor the SN2 pathway.
-
Solvent Choice: The use of polar aprotic solvents such as DMF or DMSO can help to solvate the cation of the base, making the phenoxide more nucleophilic and favoring the SN2 reaction.[4]
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Q3: My mass spectrometry results show an impurity with the same mass as my desired product, but it has a different retention time on LC. What could this isomer be?
A3: This is a strong indication of C-alkylation, an alternative reaction pathway for the ambident 4-nitrophenoxide nucleophile.
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Mechanistic Insight: The 4-nitrophenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the positions ortho to the oxygen). While O-alkylation is thermodynamically favored and generally the major pathway, C-alkylation can occur under certain conditions to produce 2-alkylated-4-nitrophenol isomers.[1][4] These isomers have the same mass but different connectivity and polarity, leading to different chromatographic behavior.
-
Mitigation Strategies:
-
Solvent Effects: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor O-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can play a role, although this is a more complex parameter to control.
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Purification: If C-alkylation does occur, purification via column chromatography is typically required to separate the isomers.
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Q4: I used ethyl 2-bromopropanoate as my starting material, intending to hydrolyze the ester in a final step. However, I am already seeing the carboxylic acid product before adding the final hydrolysis reagents. Why?
A4: This indicates premature hydrolysis of the ester group, either in your starting material or your product.
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Mechanistic Insight: The basic conditions (e.g., NaOH, KOH in the presence of water) used for the ether synthesis are also the classic conditions for ester hydrolysis (saponification).[7][8] Both the starting material (ethyl 2-bromopropanoate) and the product (ethyl 2-(4-nitrophenoxy)propanoate) can be hydrolyzed under these conditions.
-
Troubleshooting:
-
Anhydrous Conditions: If possible, perform the ether synthesis under strictly anhydrous conditions. For example, deprotonate the 4-nitrophenol with sodium hydride (NaH) in an anhydrous solvent like THF or DMF, then add the ethyl 2-bromopropanoate. This prevents the base from hydrolyzing the ester.
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Weaker, Non-Hydroxide Base: Using a base like potassium carbonate in an aprotic solvent (e.g., acetone, acetonitrile) minimizes the amount of water and hydroxide ions available for saponification.[9]
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One-Pot vs. Two-Step: If premature hydrolysis is a persistent issue, accept it and adjust your workup. After the ether formation step, ensure the reaction is driven to completion and then proceed directly to an acidic workup to isolate the final carboxylic acid product, effectively turning it into a one-pot, two-step reaction.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in this synthesis?
A1: The most prevalent side products are summarized in the table below. The primary culprits are the elimination product from the alkyl halide and unreacted starting materials.
| Side Product | Structure/Name | Formation Mechanism | How to Minimize |
| Elimination Product | Acrylic acid or its ester | E2 elimination of the 2-halopropanoic acid derivative, promoted by strong base.[6][10] | Use a milder base (e.g., K₂CO₃), lower reaction temperature. |
| C-Alkylated Isomer | 2-(propanoic acid)-4-nitrophenol | C-alkylation of the ambident phenoxide nucleophile.[4] | Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation. |
| Hydrolysis Product | 2-Hydroxypropanoic acid (Lactic Acid) | SN2 reaction of the 2-halopropanoic acid with hydroxide or water.[11] | Use anhydrous conditions or a non-hydroxide base. |
| Unreacted Materials | 4-Nitrophenol, 2-Halopropanoic Acid/Ester | Incomplete reaction due to insufficient base, time, or temperature. | Ensure >1 equivalent of base, allow sufficient reaction time. |
Q2: What is the best experimental workflow to maximize the yield of the desired O-alkylated product?
A2: A robust protocol would involve the following steps:
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Deprotonation: In an inert atmosphere, dissolve 4-nitrophenol in a polar aprotic solvent like DMF. Add 1.1 equivalents of a mild base such as anhydrous potassium carbonate. Stir at room temperature until deprotonation is complete (often indicated by a color change to deep yellow as the 4-nitrophenolate forms).[12]
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Alkylation: Add 1.0 equivalent of the 2-halopropanoic acid ester (e.g., ethyl 2-bromopropanoate) dropwise to the solution. Maintain the reaction at a moderate temperature (e.g., 50-70 °C) and monitor by TLC or LC-MS until the 4-nitrophenol is consumed.
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Work-up & Hydrolysis: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude ester can then be hydrolyzed using a standard procedure, such as LiOH or NaOH in a THF/water/methanol mixture, followed by acidification to precipitate the final carboxylic acid product.[8][9]
Q3: How do I effectively purify the final this compound?
A3: Acid-base extraction is a highly effective method for purifying the final carboxylic acid.
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After the hydrolysis and initial work-up, dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous basic solution (e.g., 5% sodium bicarbonate). The desired carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities (like any remaining ester or C-alkylated byproducts) will stay in the organic layer.
-
Separate the layers. Carefully acidify the aqueous layer with cold dilute HCl until the pH is ~1-2.[11]
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The purified this compound will precipitate as a solid. It can then be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification if needed.
Reaction Pathway Visualization
The following diagram illustrates the primary synthetic route to this compound and the key competing side reactions discussed in this guide.
Caption: Synthesis of this compound and major side pathways.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. chemcess.com [chemcess.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. arches.union.edu [arches.union.edu]
- 12. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(4-Nitrophenoxy)propanoic Acid Solution Stability
Welcome to the technical support center for 2-(4-Nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: My solution of this compound is turning yellow.
Possible Cause: The yellow discoloration is likely due to the formation of 4-nitrophenolate under basic or neutral conditions. The ether linkage in this compound can undergo hydrolysis, cleaving the molecule to form 4-nitrophenol. In solutions with a pH near or above the pKa of 4-nitrophenol (approximately 7.15), the phenolic proton is abstracted, resulting in the intensely yellow-colored 4-nitrophenolate anion.
Underlying Mechanism: The hydrolysis of the ether bond is the primary degradation pathway. This reaction can be accelerated by increased pH and temperature. The presence of the electron-withdrawing nitro group on the phenyl ring makes the phenoxy group a good leaving group, facilitating nucleophilic attack at the ether oxygen.
Solution:
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pH Control: Maintain the pH of your solution in the acidic range (ideally below pH 5) to minimize the formation of the 4-nitrophenolate ion.
-
Temperature: Prepare and store solutions at low temperatures (2-8°C) to reduce the rate of hydrolysis.[1] For long-term storage, consider freezing at -20°C or below.
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Fresh Preparation: Prepare solutions fresh before use whenever possible to avoid time-dependent degradation.
Issue 2: I observe a loss of the parent compound peak and the appearance of new peaks in my HPLC chromatogram.
Possible Cause: This indicates chemical degradation of this compound. Besides hydrolysis, other degradation pathways can include photodegradation or reaction with other components in your solution.
Underlying Mechanism:
-
Hydrolysis: As mentioned, hydrolysis is a key degradation route, leading to the formation of 4-nitrophenol and 2-hydroxypropanoic acid (lactic acid).
-
Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation, where exposure to light, particularly UV light, can induce cleavage of the ether bond or other photochemical reactions.
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Oxidation: While less common for this specific molecule, oxidative degradation could be a concern in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.
Solution:
-
Stability-Indicating Method: Use a validated stability-indicating analytical method, such as HPLC or UPLC, that can separate the parent compound from all potential degradation products.
-
Forced Degradation Studies: To identify the potential degradants, perform a forced degradation study. This involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light exposure.[2] This will help in understanding the degradation profile and confirming the identity of the new peaks.
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Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[2]
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Inert Atmosphere: If oxidation is suspected, de-gas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: I am seeing poor reproducibility in my bioassays.
Possible Cause: If the concentration of the active compound, this compound, is not consistent across experiments due to instability, it will lead to variable results in biological assays. The degradation products may also interfere with the assay or exhibit their own biological activity.
Solution:
-
Confirm Stock Solution Integrity: Regularly check the purity and concentration of your stock solution using an analytical technique like HPLC.
-
Solvent Choice: Ensure the compound is stable in your chosen solvent system. While soluble in organic solvents like DMSO and ethanol, the stability in aqueous buffers is a primary concern. When diluting a DMSO stock into an aqueous buffer, the final DMSO concentration should be minimized and its effect on the assay validated.
-
Control Experiments: Include appropriate controls in your assays. This could involve a "time-zero" sample to assess immediate degradation upon dilution and a vehicle control.
-
Standard Operating Procedures (SOPs): Establish and follow strict SOPs for solution preparation and handling to ensure consistency across all experiments.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a dry place, refrigerated at 2-8°C.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: Stock solutions prepared in anhydrous organic solvents like DMSO or ethanol should be stored in amber vials at -20°C or -80°C to minimize degradation.[2] Aqueous solutions are less stable and should be prepared fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.
Q3: What is the primary degradation pathway for this compound in aqueous solution?
A3: The primary degradation pathway in aqueous solution is hydrolysis of the ether linkage, which is significantly influenced by pH. This reaction yields 4-nitrophenol and 2-hydroxypropanoic acid. The rate of this hydrolysis generally increases with higher pH.[3][4]
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable way to monitor stability is by using a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[2] These techniques can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance over time. Spectrophotometric methods can also be used to monitor the formation of the colored 4-nitrophenolate ion at basic pH.
Q5: Is this compound sensitive to light?
A5: Aromatic nitro compounds can be photolabile.[2] It is recommended to protect solutions from light to prevent potential photodegradation. The ICH Q1B guidelines provide a framework for conducting formal photostability studies.[5][6]
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve the solid in a minimal volume of high-purity, anhydrous DMSO or ethanol.
-
Once fully dissolved, dilute to the final desired concentration with the same solvent.
-
For aqueous applications, this stock solution can be serially diluted into the experimental buffer. Note the final percentage of the organic solvent in your final working solution, as it may affect your experiment.
-
Storage: Store the stock solution in an amber vial at -20°C or -80°C.[2] Prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to understand its stability profile under various stress conditions.
-
Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Divide the solution into aliquots for each of the following stress conditions:
-
Acid Hydrolysis: Add 0.1N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1N NaOH and heat at 60-80°C for several hours.
-
Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solution at 60-80°C.
-
Photodegradation: Expose the solution to a light source as specified by ICH Q1B guidelines.[5]
-
-
Maintain an unstressed sample (control) protected from light at a cold temperature.
-
After the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by a stability-indicating HPLC method to assess the extent of degradation and identify degradation products.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: A flowchart for troubleshooting stability issues of this compound solutions.
Diagram 2: Primary Hydrolytic Degradation Pathway
Caption: The primary hydrolytic degradation of this compound.
V. References
-
ChemScene. This compound. --INVALID-LINK--
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AK Scientific, Inc. 2-(4-Chloro-3-nitrophenyl)propanoic acid Safety Data Sheet. --INVALID-LINK--
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ChemicalBook. This compound Property. --INVALID-LINK--
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Alhifthi, A., & Williams, S. J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. --INVALID-LINK--
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Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. --INVALID-LINK--
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Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. --INVALID-LINK--
-
Santa Cruz Biotechnology. 2-(4-Hydroxyphenoxy)propionic acid Safety Data Sheet. --INVALID-LINK--
-
Google Patents. Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. --INVALID-LINK--
-
Benchchem. Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution. --INVALID-LINK--
-
Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. --INVALID-LINK--
-
ResearchGate. Effect of pH on the enzyme activity for the hydrolysis of p-nitrophenyl.... --INVALID-LINK--
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PubChem. This compound. --INVALID-LINK--
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Canadian Journal of Chemistry. Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. --INVALID-LINK--
-
Longdom Publishing. P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. --INVALID-LINK--
-
Eurofins. ANALYTICAL METHOD SUMMARIES. --INVALID-LINK--
-
PubChem. 2-(4-Nitrophenyl)propionic acid. --INVALID-LINK--
-
BLD Pharm. 19910-33-9|2-(4-Nitrophenyl)propanoic acid. --INVALID-LINK--
-
Protheragen. 2-(4-Nitrophenyl)propionic acid. --INVALID-LINK--
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. --INVALID-LINK--
-
Sigma-Aldrich. 2-(4-Nitrophenyl)propionic acid 95%. --INVALID-LINK--
-
CTK. [Application]2-(4-Nitrophenyl)-propionic acid. --INVALID-LINK--
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. --INVALID-LINK--
-
Thermo Fisher Scientific. IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. --INVALID-LINK--
-
PubMed. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. --INVALID-LINK--
References
Technical Support Center: Troubleshooting 2-(4-Nitrophenoxy)propanoic Acid Reaction Conditions
Introduction
Welcome to the Technical Support Center for the synthesis of 2-(4-Nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying principles of the reaction and potential pitfalls, you can optimize your reaction conditions for higher yield and purity.
The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-nitrophenol attacks an alkyl halide, such as 2-bromopropanoic acid or its ester, to form the desired ether linkage.[2][3]
This guide provides a structured, question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound can be attributed to several factors, ranging from suboptimal reaction conditions to the presence of side reactions.[4]
-
Incomplete Deprotonation of 4-Nitrophenol: The first step of the Williamson ether synthesis is the deprotonation of the alcohol (in this case, 4-nitrophenol) to form the more nucleophilic phenoxide.[5] If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile and consequently, a lower yield. The pKa of 4-nitrophenol is approximately 7.15, so a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
-
Side Reactions: The most common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by sterically hindered substrates and high reaction temperatures.[4] While 2-bromopropanoic acid is a secondary halide, which can undergo elimination, the phenoxide is a relatively weak base, which helps to minimize this side reaction.[6]
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more available to react.[1][7] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[4]
-
Reaction Temperature and Time: Insufficient reaction time or temperature can lead to an incomplete reaction.[4] Conversely, excessively high temperatures can promote side reactions. The optimal temperature is typically in the range of 50-100 °C.[1]
Q2: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
The most likely byproduct is the result of an elimination reaction or C-alkylation of the phenoxide.
-
Elimination Product: If the alkyl halide undergoes elimination, acrylic acid (from 2-bromopropanoic acid) would be formed. This is more likely at higher temperatures. To minimize this, consider lowering the reaction temperature.[4]
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-(2-hydroxy-5-nitrophenyl)propanoic acid. The use of polar aprotic solvents generally favors O-alkylation.
Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
A stalled reaction can often be addressed by re-evaluating the reaction parameters.
-
Check the Base: Ensure that the base is fresh and has been stored under appropriate conditions to prevent decomposition or absorption of moisture and carbon dioxide. The use of a stronger base, such as sodium hydride (NaH), can be considered to ensure complete deprotonation of the 4-nitrophenol.[5][8]
-
Increase Temperature: If the reaction is proceeding slowly, a moderate increase in temperature may be beneficial. However, be mindful of the potential for increased side reactions.[4]
-
Catalyst Addition: In some cases, the addition of a catalytic amount of an iodide salt (e.g., potassium iodide) can accelerate the reaction by in-situ conversion of the alkyl bromide to the more reactive alkyl iodide.[1]
Q4: How can I effectively purify the crude this compound?
Purification is crucial to obtain a product of high purity. The primary methods are recrystallization and acid-base extraction.[9]
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral organic impurities by extraction with a weak base (e.g., sodium bicarbonate solution). The carboxylate salt will dissolve in the aqueous layer, which can then be separated, acidified with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid, and then extracted with an organic solvent.[10]
-
Recrystallization: Recrystallization from a suitable solvent system can be a highly effective method for purification. The choice of solvent will depend on the solubility profile of the product and impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for Williamson ether synthesis.[1][2]
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile).
-
Add a slight excess of a suitable base (e.g., potassium carbonate, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium 4-nitrophenoxide.
-
Nucleophilic Substitution: Slowly add 2-bromopropanoic acid (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified using the acid-base extraction method described in the FAQs, followed by recrystallization if necessary.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents enhance nucleophilicity.[7] |
| Base | K₂CO₃, NaH | Ensures complete deprotonation of 4-nitrophenol.[8] |
| Temperature | 50 - 100 °C | Balances reaction rate and minimization of side reactions.[1] |
| Reactant Ratio | 1:1.1:1.1 (4-nitrophenol:Base:Alkyl Halide) | A slight excess of base and alkyl halide can drive the reaction to completion. |
Visualizations
Diagram 1: Reaction Mechanism
Caption: Williamson ether synthesis of this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. byjus.com [byjus.com]
- 2. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Optimizing Reaction Parameters for 2-(4-Nitrophenoxy)propanoic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-nitrophenoxy)propanoic acid. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges, optimize reaction parameters, and achieve high-yield, high-purity outcomes. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Overview and Mechanism
The synthesis of this compound is most effectively achieved via the Williamson Ether Synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][2] In this specific application, the nucleophile is the 4-nitrophenoxide ion, formed by deprotonating 4-nitrophenol with a suitable base. This phenoxide then attacks the electrophilic carbon of an alkyl halide, such as 2-bromopropanoic acid, displacing the bromide ion to form the desired ether linkage.[1]
The overall reaction is as follows:
Step 1: Deprotonation of 4-Nitrophenol

Step 2: SN2 Attack

Understanding the SN2 mechanism is crucial for optimization. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon center from the opposite side of the leaving group (backside attack).[1] This mechanism is sensitive to steric hindrance, the nature of the solvent, and the strength of the nucleophile and leaving group.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control in this synthesis? The most critical parameters are the choice of base, the solvent, and the reaction temperature. These factors collectively determine the reaction rate and, more importantly, the selectivity between the desired SN2 substitution and the competing E2 elimination side reaction.[3]
Q2: Why is the choice of solvent so important? The SN2 mechanism is strongly favored by polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[1][4] These solvents can dissolve the ionic reactants but do not form strong hydrogen bonds with the phenoxide nucleophile.[5] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (e.g., water, ethanol) can form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and significantly reduces its reactivity and the overall reaction rate.[6][7]
Q3: What is the primary competing side reaction and how can I minimize it? The main side reaction is E2 elimination.[8] The phenoxide, in addition to being a nucleophile, is also a base. It can abstract a proton from the carbon adjacent to the bromine on 2-bromopropanoic acid, leading to the formation of an alkene. This is more likely with secondary alkyl halides like our substrate.[3] To minimize E2 elimination, use a moderately strong but not excessively hindered base (e.g., K₂CO₃), keep the reaction temperature as low as feasible to favor substitution over elimination, and choose the appropriate solvent.[9][10]
Q4: Can I use 2-chloropropanoic acid instead of 2-bromopropanoic acid? Yes, but the reaction will likely be slower. Leaving group ability in SN2 reactions follows the trend I > Br > Cl > F. Bromide is a better leaving group than chloride because it is a weaker base. While 2-chloropropanoic acid can be used, you may need to compensate with longer reaction times or slightly higher temperatures, which could in turn increase the risk of elimination.
Troubleshooting and Optimization Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of Desired Product
-
Question: My reaction has a very low conversion rate, and TLC/LC-MS analysis shows a significant amount of unreacted 4-nitrophenol. What's going wrong?
-
Answer & Solutions: This strongly suggests that the initial deprotonation of 4-nitrophenol is inefficient or the subsequent SN2 reaction is too slow.
-
Ineffective Deprotonation: The pKa of 4-nitrophenol is approximately 7.15. A base must be strong enough to deprotonate it effectively. While common bases like potassium carbonate (K₂CO₃) are suitable for aryl ether synthesis, their effectiveness can be hampered if they are old or have absorbed moisture.[9]
-
Action: Use freshly dried, finely ground potassium carbonate. Consider a stronger, non-nucleophilic base like sodium hydride (NaH) if yields remain low, although this requires stricter anhydrous conditions.[11]
-
-
Inappropriate Solvent: As discussed, a polar protic solvent will hinder the nucleophilicity of the 4-nitrophenoxide.
-
Action: Ensure you are using a high-purity, anhydrous polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).[1] DMF is often an excellent choice as it readily dissolves the reactants and promotes SN2 reactions.
-
-
Insufficient Reaction Time/Temperature: The reaction may simply be too slow under your current conditions. A typical Williamson reaction is conducted at 50 to 100 °C for 1 to 8 hours.[1]
-
Action: First, try increasing the reaction time, monitoring progress every few hours by TLC. If the reaction is still stalled, cautiously increase the temperature in 10 °C increments. Be aware that higher temperatures can favor the E2 elimination side reaction.[10]
-
-
Issue 2: Product is Contaminated with a Major Byproduct
-
Question: I achieved a good conversion rate, but my final product is impure. NMR analysis suggests the presence of an alkene. How do I fix this?
-
Answer & Solutions: The formation of an alkene byproduct is a classic sign of a competing E2 elimination reaction. This occurs when the 4-nitrophenoxide acts as a base rather than a nucleophile.
-
Reaction Temperature is Too High: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.
-
Action: Lower the reaction temperature. It is better to run the reaction for a longer time at a lower temperature (e.g., 50-60 °C) than quickly at a higher temperature (e.g., 100 °C).
-
-
Base is Too Strong or Sterically Hindered: While a strong base is needed, an overly strong or bulky base can preferentially promote elimination.[8]
-
Action: If you are using a very strong base like potassium tert-butoxide, switch to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] These provide sufficient basicity to deprotonate the phenol without aggressively promoting elimination.
-
-
Issue 3: Difficulty Purifying the Crude Product
-
Question: My crude product contains unreacted 4-nitrophenol, and I'm having trouble separating it by column chromatography. Is there a better way?
-
Answer & Solutions: Absolutely. Both the desired product and the starting material are acidic, making them difficult to separate on silica gel. The most effective purification method is an acid-base extraction .
-
Action: Follow Protocol 2 below. This method leverages the carboxylic acid functional group of your product. By dissolving the crude mixture in an organic solvent and extracting with a weak aqueous base (sodium bicarbonate), the desired carboxylic acid product will be selectively deprotonated and move to the aqueous layer. The less acidic 4-nitrophenol (pKa ~7.15) will remain in the organic layer. Subsequently, acidifying the aqueous layer will precipitate your pure product.[12]
-
Optimization of Reaction Parameters
The interplay between base, solvent, and temperature is key to maximizing the SN2 pathway.
| Parameter | Recommended Choice | Rationale & Impact on Reaction |
| Alkyl Halide | 2-Bromopropanoic acid | Bromide is an excellent leaving group, superior to chloride, leading to faster reaction rates.[3] |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate 4-nitrophenol but mild enough to minimize E2 elimination.[9] Use 1.5-2.0 equivalents. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances nucleophilicity, accelerating the SN2 reaction rate significantly compared to protic solvents.[4][5] |
| Temperature | 60-80 °C | Provides a good balance between a reasonable reaction rate and minimizing the competing E2 elimination pathway.[1] |
| Stoichiometry | 1.1 eq. 2-Bromopropanoic acid | A slight excess of the alkylating agent helps to ensure the complete consumption of the valuable 4-nitrophenol. |
| Reaction Time | 4-8 hours | Monitor by TLC or LC-MS until the disappearance of the limiting reagent (4-nitrophenol).[1][2] |
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.
Protocol 1: Optimized Synthesis of this compound
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (5.0 g, 35.9 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL), followed by finely powdered anhydrous potassium carbonate (7.45 g, 53.9 mmol, 1.5 eq).
-
Heating: Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium 4-nitrophenoxide salt. The mixture will typically turn a deep yellow or orange color.
-
Alkyl Halide Addition: Add 2-bromopropanoic acid (6.14 g, 39.5 mmol, 1.1 eq) to the flask.
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath and maintain stirring for 6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid). The starting 4-nitrophenol spot should diminish over time.
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.
-
Acidification: While stirring, slowly add 6M HCl to the aqueous mixture until the pH is ~1-2 (verify with pH paper). A precipitate of the crude product should form.
-
Initial Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
-
Dissolution: Transfer the crude solid product to a 250 mL separatory funnel. Dissolve it in 100 mL of ethyl acetate. Some insoluble salts may remain.
-
Base Extraction: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. The desired product will move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean 500 mL beaker.
-
Back-Extraction: Extract the organic layer again with another 50 mL of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one in the beaker. The organic layer, which contains neutral impurities and residual 4-nitrophenol, can be discarded.
-
Re-precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly acidify the solution by adding concentrated HCl dropwise until the pH is ~1. The pure this compound will precipitate as a solid.
-
Final Isolation: Collect the purified solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove any residual salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected product is a solid with a melting point of approximately 130-140 °C.[13]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 7. youtube.com [youtube.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. 13794-10-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Degradation of 2-(4-Nitrophenoxy)propanoic Acid
Welcome to the technical support guide for 2-(4-Nitrophenoxy)propanoic acid (NPP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving the stability and degradation of this compound. Understanding the degradation pathways of NPP is critical for assessing its environmental fate, metabolic stability, and for the accurate interpretation of experimental results.
This guide moves beyond simple protocols to explain the causality behind experimental observations and troubleshooting steps, ensuring a robust and self-validating approach to your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary degradation pathways for this compound?
Answer: While specific literature on the complete degradation pathway of this compound (CAS 13794-10-0) is limited, we can infer its likely degradation routes by examining structurally analogous compounds, particularly phenoxyalkanoic acid herbicides (e.g., 2,4-D, dichlorprop) and nitrophenols.[1][2] The degradation can proceed through microbial, photochemical, and chemical pathways.
A. Microbial Degradation (Proposed Pathway): The most probable microbial degradation pathway involves a two-stage process initiated by a microbial consortium.
-
Stage 1: Ether Bond Cleavage: The initial and rate-limiting step is the cleavage of the ether linkage. In analogous herbicides, this is catalyzed by specific Fe(II)/α-ketoglutarate-dependent dioxygenases (like TfdA or RdpA/SdpA).[1][3][4] This reaction splits NPP into two primary intermediates: 4-nitrophenol and propanoic acid (which can enter central metabolism).
-
Stage 2: Aromatic Ring Cleavage: The 4-nitrophenol intermediate is then further degraded. This typically begins with hydroxylation to form 4-nitrocatechol .[2] Subsequently, dioxygenase enzymes cleave the aromatic ring, funneling the resulting aliphatic acids into the Krebs cycle for complete mineralization to CO₂, H₂O, and inorganic nitrogen species.[5]
Caption: Proposed microbial degradation pathway of NPP.
B. Photochemical Degradation: Nitroaromatic compounds are often susceptible to photodegradation.[6] Exposure to UV light, especially in the presence of photosensitizers or reactive oxygen species (ROS), can lead to the cleavage of the ether bond and modification of the nitro group.[7][8] This can result in the formation of 4-nitrophenol and other photoproducts. Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ or photo-Fenton systems, can significantly accelerate this degradation, leading to complete mineralization.[7][9][10]
C. Chemical (Abiotic) Degradation: Under certain conditions, NPP may undergo abiotic degradation.
-
Hydrolysis: The ether linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can be accelerated by heat.[6][11]
-
Oxidation: Strong oxidizing agents can attack the aromatic ring and the propanoic acid side chain.[6]
Question 2: I'm observing incomplete degradation in my microbial assay. What are the likely causes and how can I troubleshoot?
Answer: This is a common issue. Incomplete degradation, often indicated by the accumulation of the 4-nitrophenol intermediate, typically points to a limitation within the microbial culture or the experimental conditions.
Causality: Complete mineralization of compounds like NPP often requires a synergistic microbial community.[1][12] One set of organisms may perform the initial ether cleavage, while a different set is required to degrade the resulting phenolic intermediate.[13] If your culture lacks the specific organisms capable of degrading 4-nitrophenol, the process will stall.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete microbial degradation.
Step-by-Step Guide:
-
Analyze Intermediates: Use HPLC or GC-MS to confirm the identity of accumulating products. If 4-nitrophenol is present, it strongly suggests a bottleneck in the second stage of degradation.
-
Evaluate Inoculum Source: Soil or sludge from sites with a history of contamination by herbicides or nitroaromatic compounds are excellent sources for potent microbial consortia.[14]
-
Consider Bioaugmentation: If your culture is pure or undefined, consider augmenting it with a strain known to degrade 4-nitrophenol, such as certain species of Pseudomonas, Burkholderia, or Arthrobacter.[2]
-
Test for Toxicity: High concentrations of NPP or 4-nitrophenol can be toxic to microorganisms. Run your experiment with a lower starting concentration of NPP.
-
Optimize Physical Conditions: Ensure the pH (typically 6.5-7.5), temperature, and aeration are optimal for microbial growth. Phenol degradation, in particular, is an aerobic process.
Question 3: How can I reliably monitor the degradation of NPP and its primary byproducts?
Answer: A multi-faceted analytical approach is recommended for robustly tracking the degradation of NPP and its metabolites.
| Analytical Method | Target Analyte(s) | Purpose & Key Considerations |
| HPLC-UV | NPP, 4-Nitrophenol, 4-Nitrocatechol | Primary tool for quantification. Develop a gradient method using a C18 column to separate the parent compound from its more polar metabolites. Monitor at multiple wavelengths to capture all key aromatic species. |
| LC-MS / GC-MS | All intermediates and unknown byproducts | Identification of metabolites. Mass spectrometry is essential for confirming the identity of expected intermediates (like 4-nitrophenol) and for identifying novel or unexpected degradation products.[15][16] |
| Total Organic Carbon (TOC) Analysis | Total organic carbon in the sample | Measures mineralization. A decrease in TOC over time is the definitive indicator that the organic carbon from NPP is being converted to CO₂, signifying complete degradation rather than just transformation to another organic compound. |
| Ion Chromatography | NO₃⁻, NO₂⁻ | Tracks fate of the nitro group. Monitors the release and conversion of the nitro group to inorganic forms, confirming the breakdown of the nitroaromatic structure. |
Protocol: Sample Preparation for HPLC Analysis
-
Collect an aliquot (e.g., 1.0 mL) of the experimental medium at each time point.
-
Centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
If necessary, dilute the sample with the mobile phase to ensure the concentrations fall within the calibrated range of the instrument.
-
Transfer the filtered sample to an HPLC vial for analysis. Always run a freshly prepared standard curve for NPP and 4-nitrophenol for accurate quantification.
Question 4: I need to understand the intrinsic stability of my compound. How do I set up a forced degradation study?
Answer: A forced degradation (or stress testing) study is crucial for identifying the conditions under which NPP is unstable and for characterizing its degradation products.[6] This involves exposing the compound to more extreme conditions than it would typically encounter during storage or use.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of NPP in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, dilute the stock solution into the stress medium. Include a control sample stored at -20°C in the dark.
| Stress Condition | Protocol | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | Mix NPP solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours. | Hydrolysis |
| Base Hydrolysis | Mix NPP solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours. | Hydrolysis |
| Oxidation | Mix NPP solution with 3% H₂O₂. Keep at room temperature, protected from light, for 24-48 hours. | Oxidation |
| Photolytic Stress | Expose NPP solution (in a quartz cuvette or other UV-transparent vessel) to a calibrated UV light source (e.g., 254 nm) or a photostability chamber according to ICH Q1B guidelines. | Photodegradation |
| Thermal Stress | Incubate NPP solution (protected from light) at an elevated temperature (e.g., 60-80°C). | Thermal Decomposition |
-
Analysis: At designated time points, withdraw aliquots. Neutralize the acid and base samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect the formation of degradation products.
References
- 1. A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. aloki.hu [aloki.hu]
Technical Support Center: Navigating the Scale-Up of 2-(4-Nitrophenoxy)propanoic Acid Production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Nitrophenoxy)propanoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before embarking on the scale-up process.
Q1: What is the most robust and scalable synthetic route for this compound?
A: The most common and well-documented method is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-nitrophenol is deprotonated to form the 4-nitrophenoxide ion, which then acts as a nucleophile to displace a leaving group from a propanoic acid derivative. The reaction follows an SN2 mechanism, making the choice of reagents and conditions critical for success.[3]
Q2: What are the most critical process parameters to control during scale-up?
A: There are four primary parameters that require stringent control:
-
Temperature: The deprotonation of 4-nitrophenol can be exothermic, as is the SN2 reaction itself. Inadequate temperature control can lead to side reactions and, more critically, presents a safety risk due to the thermal sensitivity of organic nitro compounds.[4]
-
Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of the base, 4-nitrophenol, and the alkylating agent is crucial. On a large scale, the rate of addition, particularly for the base or alkylating agent, must be carefully managed to control the reaction exotherm and minimize impurity formation.
-
Moisture Control: If using highly reactive bases like sodium hydride (NaH), the reaction must be conducted under strictly anhydrous (dry) conditions. Moisture will consume the base, generate flammable hydrogen gas, and lead to failed reactions.[5][6]
-
Agitation: Homogeneous mixing is essential at scale to ensure uniform temperature distribution and consistent reaction kinetics. Poor agitation can lead to localized "hot spots" and an increase in side products.
Q3: What are the primary safety hazards associated with this process?
A: The key hazards stem from the reagents and the reaction itself:
-
4-Nitrophenol: This starting material is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[7] It is also a combustible solid.[8] Always handle it in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]
-
Base Selection: The use of a strong base like sodium hydride (NaH) presents significant hazards. NaH is a flammable solid that reacts violently with water to produce hydrogen, a highly flammable gas that can ignite spontaneously.[6][10] Its handling requires specialized equipment and procedures.[5][11]
-
Thermal Runaway: Organic nitro compounds can decompose exothermically at elevated temperatures, potentially leading to a runaway reaction.[4] This risk is compounded by the exothermic nature of the Williamson ether synthesis. Rigorous temperature monitoring and an emergency cooling plan are essential.
-
Solvents: Many suitable solvents (e.g., DMF, acetonitrile, THF) are flammable and have their own specific toxicities. Ensure proper grounding of equipment to prevent static discharge and work in an environment with adequate ventilation.
Q4: How do I choose the right base for deprotonating 4-nitrophenol? NaOH vs. NaH?
A: The choice of base is a critical decision that balances safety, cost, and efficiency.
| Feature | Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Sodium Hydride (NaH) |
| Reactivity | Moderately strong base. Effective for deprotonating phenols. | Very strong, non-nucleophilic base. Drives reaction to completion. |
| Solvent System | Can be used in aqueous or phase-transfer catalysis (PTC) systems. | Requires anhydrous aprotic solvents (e.g., THF, DMF).[5] |
| Byproducts | Generates water, which can potentially lead to hydrolysis of ester groups if used. | Generates only H₂ gas, which must be safely vented.[11] |
| Safety & Handling | Caustic and corrosive. Relatively straightforward to handle in solution. | Highly flammable and water-reactive. Requires inert atmosphere handling (glove box or nitrogen blanket) and specialized training.[6] |
| Scale-Up Verdict | Safer and more cost-effective for large-scale production, especially with PTC. Often the first choice for industrial processes. | Reserved for reactions where weaker bases give low yields. Scale-up is complex and requires significant engineering controls for safety.[5][11] |
Q5: What are the common impurities and how can they be minimized?
A: The primary impurities are typically unreacted starting materials and a key byproduct from an elimination side reaction.
-
Unreacted 4-Nitrophenol: Minimized by ensuring complete deprotonation and using a slight excess of the alkylating agent.
-
Elimination Byproduct: The reaction of the base with the 2-halopropanoate can lead to an E2 elimination, forming an acrylate derivative. This is favored by high temperatures and sterically hindered bases.[3] To minimize this, maintain the lowest effective reaction temperature and choose a non-hindered base.
-
Solvent-Related Impurities: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to impurities.[12]
Section 2: Troubleshooting Guide
Problem: Low or No Product Yield
Your reaction is complete, but HPLC analysis shows very little of the desired this compound.
-
Probable Cause 1: Incomplete Deprotonation of 4-Nitrophenol. The acidity (pKa) of 4-nitrophenol is approximately 7.15. If a base is not strong enough or is used in a substoichiometric amount, a significant portion of the phenol will remain protonated and unreactive.
-
Solution:
-
Verify the strength and concentration of your base. If using NaOH/KOH, ensure at least one full equivalent is used.
-
Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, which will deprotonate the phenol irreversibly and completely.[5]
-
-
-
Probable Cause 2: Moisture Contamination (when using NaH). Sodium hydride reacts instantly and preferentially with water. Even trace amounts of moisture in the solvent, glassware, or 4-nitrophenol will consume the NaH before it can react with the phenol.
-
Solution:
-
Rigorously dry all glassware in an oven (e.g., >120°C) and cool under an inert atmosphere (nitrogen or argon).
-
Use a high-purity, anhydrous grade of solvent. It is best practice to freshly distill solvents like THF from a drying agent (e.g., sodium/benzophenone) before use at scale.
-
Ensure the 4-nitrophenol starting material is dry.
-
-
-
Probable Cause 3: Inactive Alkylating Agent. The 2-halopropanoic acid or its ester can degrade over time, especially if stored improperly.
-
Solution:
-
Check the purity of the alkylating agent by NMR or GC before use.
-
If possible, use a freshly opened bottle or distill the reagent if it is a liquid.
-
-
Problem: Product Fails to Solidify or is an Oil During Work-up
After acidification, the product separates as a viscous oil instead of a crystalline solid, making filtration and purification difficult.
-
Probable Cause 1: Presence of Impurities. Unreacted starting materials or reaction byproducts can act as a eutectic contaminant, depressing the melting point of the final product and preventing crystallization.
-
Solution:
-
Attempt to "crash out" the solid by adding a small seed crystal of pure product to the oil.
-
Perform an additional extraction. Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash several times with water and then brine. This can help remove more polar impurities.
-
Consider a chromatographic purification on a small scale to isolate pure material, which can then be used to seed larger batches.
-
-
-
Probable Cause 2: Incorrect pH. The product is a carboxylic acid and will remain dissolved as its carboxylate salt if the pH is not sufficiently acidic.
-
Solution:
-
Use a pH meter or pH paper to ensure the aqueous phase is strongly acidic (pH 1-2) after the addition of acid (e.g., 6M HCl).[13] Add acid slowly with vigorous stirring until the pH is stable in the target range.
-
-
Problem: Uncontrolled Exotherm or Runaway Reaction
During the addition of the base or heating of the reaction mixture, the temperature rises rapidly and cannot be controlled by the cooling system.
-
THIS IS A CRITICAL SAFETY EVENT.
-
Immediate Action: If possible and safe to do so, stop all reagent addition and apply maximum cooling. Alert personnel and prepare for emergency shutdown procedures.
-
-
Probable Cause 1: Reagent Addition Rate is Too Fast. Adding a reactive reagent like NaH too quickly to the solvent or adding the alkylating agent to the formed phenoxide too rapidly will generate heat faster than the reactor's cooling system can remove it.
-
Prevention & Solution:
-
Always add reactive reagents slowly and portion-wise or via a controlled addition funnel/pump.
-
Monitor the internal temperature of the reactor continuously. The addition rate should be immediately slowed or stopped if the temperature rises more than a few degrees above the set point.
-
For scale-up, perform a Reaction Calorimetry (RC1) study to determine the heat of reaction and the maximum safe addition rate.
-
-
-
Probable Cause 2: Inadequate Cooling Capacity. The cooling system on the reactor is insufficient for the scale and exothermicity of the reaction.
-
Prevention & Solution:
-
Ensure the reactor's heat transfer coefficient and cooling fluid temperature are adequate for the batch size.
-
Running the reaction at a more dilute concentration can help manage the exotherm by increasing the thermal mass of the solution.
-
-
-
Probable Cause 3: Onset of Thermal Decomposition. The internal reaction temperature may have exceeded the decomposition temperature of the 4-nitrophenol or the product itself.[4]
-
Prevention & Solution:
-
Never allow the reaction temperature to exceed the recommended maximum.
-
Perform a Differential Scanning Calorimetry (DSC) analysis on the starting materials and final product to determine their decomposition onset temperatures. The maximum operating temperature of the reaction should be set well below this value.
-
-
Section 3: Key Experimental Protocols
Disclaimer: These protocols are for informational purposes. All laboratory and scale-up work should be conducted by trained professionals with appropriate safety measures in place, including fume hoods, personal protective equipment, and emergency response plans.
Protocol 1: Synthesis using Sodium Hydroxide (Bench Scale)
This protocol is a safer starting point for initial development.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-nitrophenol (1.0 eq).
-
Base Addition: Add water and sodium hydroxide (1.1 eq) and stir until all solids dissolve.
-
Alkylating Agent: To this solution, add ethyl 2-bromopropanoate (1.05 eq).
-
Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up (Hydrolysis): Once the starting material is consumed, cool the mixture to room temperature. Add additional sodium hydroxide (2.0 eq) and continue stirring at 40-50°C for 2-3 hours to hydrolyze the ethyl ester.
-
Extraction: Cool the mixture. Transfer to a separatory funnel and wash with diethyl ether or toluene (2x) to remove any non-acidic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M HCl with vigorous stirring until the pH is 1-2. The product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water.
-
Purification: Dry the crude solid and recrystallize from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Synthesis using Sodium Hydride (Anhydrous Conditions, Advanced Users)
WARNING: This procedure requires strict adherence to safety protocols for handling pyrophoric and water-reactive reagents.[6] It must be performed under an inert atmosphere.
-
Setup: Assemble a flame-dried, three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.
-
NaH Preparation: Under a positive pressure of nitrogen, carefully charge the flask with sodium hydride (60% dispersion in mineral oil, 1.2 eq). Add anhydrous THF via cannula. Stir to create a slurry.
-
Phenol Addition: Dissolve 4-nitrophenol (1.0 eq) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the NaH slurry at 0°C. Vigorous hydrogen evolution will be observed. CAUTION: Ensure the H₂ gas is safely vented to a fume hood. [5][11]
-
Deprotonation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Alkylating Agent: Cool the resulting sodium 4-nitrophenoxide slurry back to 0°C. Add methyl 2-chloropropanoate (1.1 eq) dropwise, keeping the internal temperature below 10°C.
-
Reaction: After the addition, slowly warm the reaction to room temperature and then heat to 50°C for 3-5 hours, or until the reaction is complete by HPLC.
-
Quenching: EXTREME CAUTION. Cool the reaction to 0°C. Very slowly and carefully add isopropanol dropwise to quench any unreacted NaH. Then, slowly add water.
-
Work-up and Isolation: Proceed with ester hydrolysis, extraction, and precipitation as described in Protocol 1, steps 5-9.
Section 4: Visualizations & Data
Experimental Workflow Diagram
The following diagram outlines the general workflow for the production of this compound via Williamson ether synthesis.
Caption: General workflow for Williamson ether synthesis of the target acid.
Troubleshooting Logic: Low Yield
This diagram provides a decision-making framework for diagnosing the cause of a low-yielding reaction.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Sodium hydride - Sciencemadness Wiki [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Resolving Low Reactivity of 2-(4-Nitrophenoxy)propanoic Acid
Welcome to the technical support resource for 2-(4-Nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during its use in chemical synthesis. As an activated ester, this reagent is engineered for efficient acylation, yet experimental conditions can significantly impact its performance. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to optimize your reaction outcomes.
The Principle of Activation: Why Use a Nitrophenyl Ester?
This compound is classified as an active ester.[1] The ester functional group is "activated" towards nucleophilic attack due to the electronic properties of the 4-nitrophenoxy group.[1]
Mechanism of Activation:
-
Electron-Withdrawing Effect: The nitro group (-NO₂) is strongly electron-withdrawing. This effect is transmitted through the phenyl ring to the phenoxy oxygen.
-
Enhanced Electrophilicity: This withdrawal of electron density makes the carbonyl carbon of the ester significantly more electrophilic and, therefore, more susceptible to attack by a nucleophile (such as a primary amine).
-
Good Leaving Group: The resulting 4-nitrophenoxide is a stable anion and a good leaving group, which facilitates the forward reaction.[2]
This enhanced reactivity allows for the formation of new bonds, typically amide bonds, under milder conditions than would be possible with the corresponding unactivated carboxylic acid.
Diagram: General Reaction Mechanism
Caption: Nucleophilic acyl substitution using an activated nitrophenyl ester.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to guide you through the diagnostic process.
Question 1: My amide coupling reaction has a low or non-existent product yield. What are the common causes?
Low yield is the most frequent issue and can stem from several factors. A systematic diagnosis is key.[3]
Possible Cause 1: Deactivation of the Nucleophile Your nucleophile, typically an amine, must be available to react. The most common cause of deactivation is protonation, which renders it non-nucleophilic.[3]
-
Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Use 2-3 equivalents to scavenge any stray protons and ensure the amine remains in its free, reactive state.
Possible Cause 2: Hydrolysis of the Activated Ester Active esters are highly susceptible to hydrolysis.[1] The presence of water in your reaction will lead to the consumption of your starting material, converting it back to the carboxylic acid and preventing amide formation.[3]
-
Solution:
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents like DMF, DCM, or acetonitrile.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Dry Reagents: Ensure all reagents, including the amine and base, are free of water.
-
Possible Cause 3: Suboptimal Reaction Conditions The kinetics of the reaction can be highly dependent on the conditions.
-
Solutions:
-
Temperature: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C). Monitor carefully by TLC or LC-MS, as higher temperatures can also promote side reactions.
-
Concentration: Very dilute conditions can slow down bimolecular reactions. If feasible, increase the concentration of your reactants.
-
Reaction Time: Some reactions, particularly with hindered substrates, may require extended reaction times (24 hours or longer). Monitor progress before quenching the reaction.
-
Possible Cause 4: Steric Hindrance Bulky chemical groups on either the this compound or the nucleophile can physically block the reaction site, dramatically slowing the rate of coupling.[3]
-
Solution:
-
Increase the reaction temperature and time as described above.
-
If reactivity remains low, this specific activated ester may not be potent enough. You may need to consider a more reactive coupling strategy, such as converting the carboxylic acid to an acyl chloride or using a more powerful coupling reagent like HATU.[4][5]
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing low reaction yield.
Question 2: I am observing significant side reactions. How can I minimize them?
Side reactions compete with your desired transformation, reducing yield and complicating purification.
Possible Side Reaction 1: Racemization If the chiral center at position 2 of the propanoic acid is critical for your application, racemization (loss of stereochemical purity) can be a concern. This is often facilitated by base and elevated temperatures.
-
Solution:
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Use the minimum necessary amount of base.
-
In some cases, additives like 1-Hydroxybenzotriazole (HOBt), though typically used when forming the ester in situ, can help suppress racemization.[3]
-
Possible Side Reaction 2: O-Acylation If your nucleophile contains both an amine and a hydroxyl group (e.g., a serine residue), you may get a mixture of N-acylated and O-acylated products. Generally, N-acylation is favored.
-
Solution:
-
pH Control: Amine acylation is typically more efficient at slightly basic pH (7.5-8.5), while O-acylation may be more competitive under different conditions.
-
Protecting Groups: For complex molecules, the most robust solution is to use a protecting group for the hydroxyl function to ensure only the amine reacts.
-
Frequently Asked Questions (FAQs)
Q1: How does this compound compare to other activated esters, like N-Hydroxysuccinimide (NHS) esters? Both are activated esters, but with some practical differences. NHS esters are generally more reactive than nitrophenyl esters. The byproduct of the NHS ester reaction, N-hydroxysuccinimide, is highly soluble in water, which often simplifies purification. The 4-nitrophenol byproduct from your reagent is less water-soluble and its yellow color, while useful for visually tracking the reaction, can sometimes complicate the purification of colorless compounds.
Q2: What are the ideal storage and handling conditions? The compound is susceptible to hydrolysis. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.
Q3: How can I monitor the reaction's progress?
-
TLC & LC-MS: These are the most reliable methods. You can track the consumption of your starting materials and the appearance of the product.
-
Visual Cue: The release of the 4-nitrophenol byproduct will often turn the reaction mixture yellow. This can serve as a quick qualitative indicator that the reaction is proceeding.
Q4: My nucleophile is particularly weak or valuable. What is the best strategy? When dealing with a weak or precious nucleophile, you want to ensure the reaction is as efficient as possible.
-
Pre-activate: Ensure your activated ester is pure and fully prepared.
-
Stoichiometry: Consider using a slight excess (1.1-1.2 equivalents) of the this compound to drive the reaction to completion.
-
Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred to facilitate the reaction.[4]
Experimental Protocols & Data
Protocol 1: General Procedure for Amide Coupling
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the amine nucleophile (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIPEA (2.0 equivalents).
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimum amount of anhydrous DMF.
-
Add the solution of the activated ester dropwise to the amine solution at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS until the amine starting material is consumed. This may take from 2 to 24 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as required.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Nucleophile Protonation | Add 2-3 eq. of a non-nucleophilic base (e.g., DIPEA). |
| Hydrolysis of Ester | Use anhydrous solvents and an inert atmosphere. | |
| Slow Reaction Rate | Increase temperature moderately (40-50°C), increase reactant concentration. | |
| Steric Hindrance | Increase reaction time and temperature; consider a more powerful coupling agent. | |
| Side Products | Racemization | Run reaction at lower temperature (0°C to RT); use minimal base. |
| O-Acylation | Control pH (7.5-8.5); use protecting groups for hydroxyls if necessary. | |
| Purification Issues | 4-Nitrophenol Contamination | Perform an aqueous wash with a mild base (e.g., 1% NaHCO₃) to extract the acidic phenol. |
References
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 2-(4-Nitrophenoxy)propanoic Acid and 2-(4-Nitrophenyl)propanoic Acid for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, subtle structural modifications can lead to vastly different biological activities and applications. This guide provides an in-depth comparison of two structurally related propanoic acid derivatives: 2-(4-Nitrophenoxy)propanoic acid and 2-(4-Nitrophenyl)propanoic acid. While differing by only a single oxygen atom—an ether linkage versus a direct carbon-carbon bond—their profiles diverge significantly, steering one towards agrochemical applications and the other towards intermediates for pharmaceuticals. This document will elucidate these differences through a detailed examination of their chemical properties, synthesis, and, most importantly, their distinct biological applications, supported by relevant experimental data and protocols.
At a Glance: Key Chemical and Physical Distinctions
A fundamental understanding of the physicochemical properties of these two molecules is crucial for their application in research and development. The presence of the ether oxygen in this compound influences its polarity, bond angles, and ultimately its interactions with biological targets compared to the more rigid, direct phenyl linkage in 2-(4-Nitrophenyl)propanoic acid.
| Property | This compound | 2-(4-Nitrophenyl)propanoic acid |
| Molecular Formula | C₉H₉NO₅[1][2] | C₉H₉NO₄[3] |
| Molecular Weight | 211.17 g/mol [1][2] | 195.17 g/mol [3] |
| CAS Number | 13794-10-0[1][2] | 19910-33-9[3] |
| Appearance | Solid | Light Orange Solid |
| Melting Point | 130-140 °C | 88-89 °C |
| pKa (Predicted) | 2.97 ± 0.10 | 3.91 ± 0.10 |
| LogP (Predicted) | 1.4467 | 2.30610 |
The lower predicted pKa of the phenoxy derivative suggests it is a slightly stronger acid, while its lower predicted LogP indicates greater hydrophilicity compared to the phenyl derivative. These differences have significant implications for their pharmacokinetic and pharmacodynamic profiles.
Caption: Chemical formulas of the two isomers.
The Ether Linkage: A Gateway to Herbicidal Activity
This compound and its derivatives are significant players in the agrochemical industry, primarily serving as intermediates in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides.[4][5][6]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
AOPP herbicides are potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[4] By inhibiting this enzyme, AOPP herbicides disrupt the production of lipids, leading to the cessation of growth and eventual death of susceptible grass species. The (R)-enantiomer of these herbicides typically exhibits significantly higher biological activity.[4]
Caption: Herbicidal action pathway of AOPP herbicides derived from this compound.
Experimental Protocol: Synthesis of an AOPP Herbicide Intermediate
The following is a representative protocol for the synthesis of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate, a key intermediate for many AOPP herbicides, which can be nitrated to form a derivative of the title compound.
Materials:
-
(R)-ethyl lactate
-
4-Fluoronitrobenzene
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a solution of (R)-ethyl lactate in DMF, add potassium carbonate.
-
Add 4-fluoronitrobenzene dropwise to the stirred suspension.
-
Heat the reaction mixture and monitor by thin-layer chromatography until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting nitro-compound can be reduced to the corresponding amine and then diazotized and hydrolyzed to yield the hydroxyl group, providing the (R)-ethyl 2-(4-hydroxyphenoxy)propanoate intermediate.
The Phenyl Moiety: A Scaffold for Anti-Inflammatory Potential
In contrast, 2-(4-Nitrophenyl)propanoic acid belongs to the broader class of arylpropanoic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. While not a commercial drug itself, its structure serves as a valuable scaffold for the synthesis of compounds with potential anti-inflammatory activity.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of arylpropanoic acids are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][9] Inhibition of prostaglandin synthesis reduces the inflammatory response.[7]
Caption: Mechanism of action for arylpropanoic acid-based anti-inflammatory agents.
Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
2-(4-Nitrophenyl)propanoic acid
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer 2-(4-Nitrophenyl)propanoic acid (at various doses) or the vehicle orally to different groups of rats. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Comparative Summary and Future Directions
The comparison of this compound and 2-(4-Nitrophenyl)propanoic acid provides a compelling illustration of structure-activity relationships. The introduction of an ether linkage in the "-phenoxy" compound directs its utility towards the development of herbicides that target a plant-specific enzyme, while the direct phenyl connection in the "-phenyl" analog aligns it with a class of compounds known to interact with mammalian enzymes involved in inflammation.
For researchers in agrochemical development, this compound remains a key intermediate. Future research in this area could focus on the synthesis of novel derivatives with improved efficacy, broader weed spectrum, and enhanced crop safety.
For those in drug discovery, 2-(4-Nitrophenyl)propanoic acid represents a starting point for the design of new anti-inflammatory agents. Further studies would be necessary to quantify its COX inhibitory activity and to explore modifications that could enhance potency and selectivity, potentially leading to new therapeutic candidates with improved side-effect profiles. A related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been noted for its potential antidyslipidemic activity, suggesting that the "-phenoxy" scaffold might also hold promise in pharmaceutical research beyond agrochemicals.[10]
This guide underscores the importance of precise molecular architecture in determining biological function and provides a framework for the continued exploration and application of these two versatile chemical entities.
References
- 1. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Nitrophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenoxy)propanoic acid is a valuable building block in organic synthesis, finding utility in the development of novel pharmaceuticals and agrochemicals. The presence of the nitro group offers a handle for further functionalization, while the phenoxypropanoic acid moiety is a common scaffold in biologically active molecules. The selection of an appropriate synthetic strategy is paramount and is dictated by factors such as precursor availability, desired yield and purity, scalability, and safety considerations. This guide will explore and compare four distinct and viable synthetic methodologies: the Williamson Ether Synthesis, the Mitsunobu Reaction, Nucleophilic Aromatic Substitution (SNAr), and the Carboxylation of p-Nitroethylbenzene.
Comparison of Synthesis Methods
The choice of synthetic route to this compound is a nuanced decision that balances yield, reaction conditions, and practicality. The following table provides a high-level comparison of the four methods detailed in this guide.
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Nitrophenol, Ethyl 2-bromopropanoate | Base (e.g., K₂CO₃, NaOH) | Good to Excellent | Moderate (reflux) | Robust, reliable, uses common reagents. | Two-step process (esterification then hydrolysis). |
| Mitsunobu Reaction | 4-Nitrophenol, Ethyl lactate | DEAD or DIAD, PPh₃ | Good | Mild (0 °C to room temp.) | Mild conditions, stereochemical control. | Stoichiometric phosphine oxide byproduct, cost of reagents. |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Chloro-4-nitrobenzene, Ethyl lactate | Strong base (e.g., NaH) | Moderate to Good | Moderate to forcing | Utilizes readily available starting materials. | Requires a strong base, potential for side reactions. |
| Carboxylation of p-Nitroethylbenzene | p-Nitroethylbenzene | CO₂, Alkaline Phenate (e.g., Potassium p-cresolate) | Good (as per patent) | Moderate (20-50 °C) | Direct carboxylation, potentially fewer steps. | Requires handling of CO₂ gas, specific catalyst system.[1] |
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and dependable method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2] In the context of this compound synthesis, this involves the deprotonation of 4-nitrophenol to its corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethyl 2-halopropanoate. The resulting ester is subsequently hydrolyzed to yield the final product.
Causality of Experimental Choices
The choice of a base is critical in the initial step. A moderately strong base like potassium carbonate is often preferred in a polar aprotic solvent such as acetone or acetonitrile. This combination ensures efficient deprotonation of the acidic 4-nitrophenol without promoting significant side reactions of the electrophilic ethyl 2-bromopropanoate. The subsequent hydrolysis of the ester is typically carried out under basic conditions (e.g., with sodium hydroxide), followed by acidification to protonate the carboxylate.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-Nitrophenoxy)propanoate
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)propanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the ester.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis of this compound.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for the formation of the ether linkage under milder conditions.[3][4] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is relevant when using a chiral starting material like ethyl (S)-lactate.
Causality of Experimental Choices
The choice of an azodicarboxylate and phosphine is central to the Mitsunobu reaction. DEAD and PPh₃ are the classical reagents, though alternatives have been developed to simplify purification. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the reactive intermediates. The reaction proceeds at low temperatures to control the initial formation of the betaine adduct between PPh₃ and DEAD, followed by warming to room temperature to drive the reaction to completion.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-Nitrophenoxy)propanoate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq), ethyl lactate (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF to the reaction mixture with stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate it from the triphenylphosphine oxide and hydrazine byproducts.
Step 2: Hydrolysis to this compound
-
Follow the hydrolysis protocol as described in Method 1, Step 2.
Workflow Diagram
Caption: Workflow for the Mitsunobu Reaction synthesis of this compound.
Method 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a direct approach to forming the aryl ether bond. This reaction is facilitated by the presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to a good leaving group on the aromatic ring. In this synthesis, the nucleophile, derived from ethyl lactate, attacks the carbon atom bearing the leaving group (e.g., a halogen) on the nitroaromatic ring.
Causality of Experimental Choices
The success of an SNAr reaction hinges on the activation of the aromatic ring and the strength of the nucleophile. The para-nitro group in a substrate like 1-chloro-4-nitrobenzene strongly activates the ring towards nucleophilic attack. A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group of ethyl lactate to generate a potent alkoxide nucleophile. The choice of a polar aprotic solvent like THF or DMF is crucial to solvate the cation and enhance the nucleophilicity of the alkoxide.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-Nitrophenoxy)propanoate
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of ethyl lactate (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 1-chloro-4-nitrobenzene (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and maintain for 6-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Follow the hydrolysis protocol as described in Method 1, Step 2.
Workflow Diagram
Caption: Workflow for the SNAr synthesis of this compound.
Method 4: Carboxylation of p-Nitroethylbenzene
A more direct, albeit less common, approach involves the carboxylation of p-nitroethylbenzene.[1] This method, often found in patent literature, bypasses the formation of a phenoxy intermediate and directly introduces the carboxylic acid functionality to the benzylic position of p-nitroethylbenzene. This transformation is typically achieved in the presence of a strong base and carbon dioxide.
Causality of Experimental Choices
This reaction relies on the deprotonation of the benzylic protons of p-nitroethylbenzene, which are acidified by the adjacent nitro-substituted aromatic ring. A strong base system, such as an alkaline phenate in a polar aprotic solvent like DMSO, is employed to generate the carbanion.[1] Carbon dioxide then acts as the electrophile, which upon workup, yields the desired carboxylic acid. The temperature is kept moderate to prevent side reactions.[1]
Experimental Protocol
-
In a suitable reactor, dissolve potassium p-cresolate (as the alkaline phenate) in dimethyl sulfoxide (DMSO).
-
Cool the solution and treat with a stream of carbon dioxide until saturation.
-
Add p-nitroethylbenzene to the mixture.
-
Heat the reaction to approximately 50 °C and stir for several hours.
-
Upon completion, cool the reaction mixture and add water.
-
The aqueous solution is then washed with an organic solvent (e.g., toluene) to remove unreacted starting material and the cresol.
-
The aqueous phase is then acidified with a mineral acid (e.g., HCl) to a pH of about 1, leading to the precipitation of the product.[1]
-
The solid is collected by filtration, washed with cold water, and dried.[1]
Workflow Diagram
Caption: Workflow for the Carboxylation of p-Nitroethylbenzene.
Conclusion
Each of the discussed synthetic methods for this compound presents a unique set of advantages and challenges. The Williamson ether synthesis stands out as a robust and widely applicable method, making it a reliable choice for many laboratory settings. The Mitsunobu reaction offers the benefit of mild reaction conditions and stereochemical control, which can be critical in certain applications, though at a higher reagent cost and with more challenging purification. Nucleophilic aromatic substitution provides a direct route utilizing readily available starting materials, but the requirement for a strong base may limit its compatibility with sensitive functional groups. Finally, the carboxylation of p-nitroethylbenzene , while potentially the most direct route, is less commonly employed in academic laboratories and may require more specialized conditions as outlined in patent literature.
The optimal choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, cost, purity requirements, and the available expertise and equipment. This guide is intended to serve as a foundational resource to aid in this decision-making process.
References
- 1. US4242524A - Process for the preparation of 2-(4'-nitrophenyl)-propionic acid - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Senior Scientist's Guide to the Validation of Analytical Methods for 2-(4-Nitrophenoxy)propanoic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. This guide provides an in-depth comparison of analytical methods for the quantitative and qualitative analysis of 2-(4-Nitrophenoxy)propanoic acid, a compound of interest in various research and development sectors. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring that each described method is a self-validating system.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, which provides a comprehensive framework for this critical process.[1][3][4][5][6][7]
The Importance of a Validated Method
A validated analytical method provides a high degree of assurance that the measurements are accurate, reproducible, and specific for the analyte .[8][9] In the context of drug development, this is a non-negotiable requirement from regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14][15] The recent updates in ICH Q2(R2) and the introduction of ICH Q14 emphasize a lifecycle approach to analytical procedures, encouraging a more scientific and risk-based methodology from development through to routine use.[6][12][13]
This guide will explore three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. For each technique, we will discuss the principles, provide a detailed validation protocol, and present comparative data in a clear, tabular format.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a molecule like this compound, which possesses a chromophore (the nitrophenoxy group), UV detection is a suitable choice. A reversed-phase HPLC method is often the first choice for non-volatile, polar to moderately polar organic compounds.
Causality of Experimental Choices in HPLC Method Development
The selection of a C18 column is based on its versatility and broad applicability for retaining organic molecules from an aqueous mobile phase. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good separation of the analyte from any potential impurities with a reasonable run time. The pH of the mobile phase is a critical parameter for an acidic compound like this compound, as it will dictate its ionization state and, consequently, its retention on the column. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Experimental Protocol for HPLC Method Validation
The validation of the HPLC method must be conducted according to a pre-approved protocol and should encompass the following parameters as defined by ICH Q2(R2).[3][5][8]
1. System Suitability: Before commencing validation, the suitability of the chromatographic system is evaluated. This is not a validation parameter itself but a prerequisite to ensure the system is performing adequately.
-
Procedure: Inject the standard solution of this compound six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2%. Tailing factor should be ≤ 2.0. Theoretical plates should be > 2000.
2. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[8][10]
-
Procedure:
-
Analyze a blank sample (mobile phase or placebo).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with known related substances or impurities.
-
Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the presence of impurities, degradation products, or placebo. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm this.
3. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][4]
-
Procedure: Prepare a series of at least five concentrations of this compound standard solution, typically covering 50% to 150% of the expected working concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should not be significantly different from zero.
4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][10]
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[16]
5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4][8]
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[17]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.
7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][10]
-
Procedure: Introduce small variations in method parameters such as:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Organic solvent composition in the mobile phase (e.g., ± 2%).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Wavelength of detection (e.g., ± 2 nm).
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results of the analysis should not be significantly affected.
HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a highly sensitive and specific technique suitable for volatile and semi-volatile compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. A common derivatization agent is a silylating agent like BSTFA. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.
Causality of Experimental Choices in GC-MS Method Development
The choice of a capillary column with a specific stationary phase (e.g., a non-polar or mid-polar phase) is crucial for achieving good separation. The temperature program of the GC oven is optimized to separate the derivatized analyte from other components in the sample. The ionization mode (e.g., Electron Ionization) and the mass analyzer settings are selected to generate a characteristic and reproducible mass spectrum for identification and quantification.
Experimental Protocol for GC-MS Method Validation
The validation of a GC-MS method follows similar principles to HPLC validation, with some specific considerations for the technique.
1. Specificity:
-
Procedure: Analyze a blank, a standard, and a spiked sample. The specificity is greatly enhanced by the use of mass spectrometry. The identity of the peak can be confirmed by comparing its mass spectrum with a reference spectrum.
-
Acceptance Criteria: The retention time and the mass spectrum of the analyte in a sample should match that of a reference standard. No interfering peaks should be present at the retention time of the analyte.
2. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of the derivatized this compound standard.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
3. Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels.
-
Acceptance Criteria: Mean percent recovery within 95.0% to 105.0%.
4. Precision:
-
Repeatability and Intermediate Precision: Analyze replicate samples at 100% of the test concentration.
-
Acceptance Criteria: RSD ≤ 5.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determined by signal-to-noise ratio or based on the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 15%) and accuracy.
6. Robustness:
-
Procedure: Introduce small variations in parameters such as inlet temperature, oven temperature ramp rate, carrier gas flow rate, and split ratio.
-
Acceptance Criteria: System suitability parameters should be met, and results should not be significantly affected.
GC-MS Validation Workflow
Caption: Workflow for GC-MS method validation.
UV-Visible Spectrophotometry Method Validation
UV-Visible spectrophotometry is a simpler and more rapid technique that can be used for the quantification of this compound if it is the only absorbing species in the sample solution at the wavelength of maximum absorbance (λmax).[18] This method is often used for assay determination in pure substance or simple formulations.
Causality of Experimental Choices in UV-Vis Method Development
The choice of solvent is critical as it can influence the λmax and the absorbance of the analyte. The solvent should be transparent in the wavelength range of interest. The λmax is determined by scanning a solution of the analyte over a range of wavelengths to find the wavelength of maximum absorption, which provides the highest sensitivity.
Experimental Protocol for UV-Vis Spectrophotometry Method Validation
1. Specificity:
-
Procedure: Analyze a blank (solvent or placebo) to ensure it does not show any absorbance at the analytical wavelength. Analyze the analyte in the presence of potential interfering substances.
-
Acceptance Criteria: The blank should have negligible absorbance. The absorbance of the analyte should not be affected by the presence of interfering substances.
2. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of the analyte and measure their absorbance.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The calibration curve should pass through the origin or have a negligible intercept.
3. Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels.
-
Acceptance Criteria: Mean percent recovery within 98.0% to 102.0%.
4. Precision:
-
Repeatability and Intermediate Precision: Analyze replicate samples at 100% of the test concentration.
-
Acceptance Criteria: RSD ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determined based on the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
6. Robustness:
-
Procedure: Introduce small variations in parameters such as pH of the solution and the instrument's operational parameters.
-
Acceptance Criteria: The results should not be significantly affected by these small changes.
Comparative Summary of Analytical Methods
| Validation Parameter | HPLC | GC-MS | UV-Visible Spectrophotometry |
| Specificity | High (with PDA detector) | Very High (mass spectrum) | Low to Moderate (prone to interference) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 2.0% |
| LOD/LOQ | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Robustness | Good | Moderate (sensitive to derivatization) | Good |
| Sample Throughput | Moderate | Low (due to longer run times and sample prep) | High |
| Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. For high-specificity and sensitivity, especially in complex matrices, GC-MS is the method of choice. For routine quality control and quantification in less complex samples, HPLC offers a good balance of specificity, sensitivity, and throughput. UV-Visible spectrophotometry is a cost-effective and rapid method suitable for the assay of the pure substance or in simple formulations where interferences are minimal.
Regardless of the method chosen, a thorough validation according to the principles outlined in the ICH Q2(R2) guideline is essential to ensure the reliability and integrity of the analytical data.[1][3][5] This guide provides a comprehensive framework for undertaking such a validation, empowering researchers and scientists to generate data that is not only scientifically sound but also meets the stringent requirements of regulatory bodies.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. chemrj.org [chemrj.org]
- 10. propharmagroup.com [propharmagroup.com]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 14. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 15. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. ijrpc.com [ijrpc.com]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Comparative Guide to the Biological Efficacy of 2-(4-Nitrophenoxy)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 2-(4-Nitrophenoxy)propanoic acid and its structural analogs, focusing on their biological efficacy. As a class, phenoxypropanoic acids are distinguished by their significant physiological effects, which are largely dictated by the substitutions on the phenoxy ring and the stereochemistry of the propanoic acid moiety. Our exploration will delve into their primary application as herbicides, their emerging potential as antimicrobial agents, and preliminary findings in cytotoxicity, supported by established mechanisms of action and experimental data.
Part 1: Herbicidal Efficacy - A Dominant Application
The most well-documented and commercially significant application of this compound analogs, more broadly known as aryloxyphenoxypropionates (AOPPs or 'FOPs'), is in agriculture for selective weed control.[1][2] These compounds are highly effective post-emergence herbicides specifically targeting grass weeds in broadleaf crops.[2]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary phytotoxic mechanism of AOPP herbicides is the inhibition of acetyl-CoA carboxylase (ACCase).[1][2][3] ACCase is a critical enzyme that catalyzes the first committed step in fatty acid biosynthesis.[3] By inhibiting this enzyme, the herbicides block the production of vital membrane lipids, leading to a breakdown of membrane integrity, cessation of growth, and ultimately, cell death in susceptible plants.[3]
This mechanism confers a high degree of selectivity. Grasses possess a susceptible, plastid-localized isoform of ACCase that is effectively inhibited by AOPPs. In contrast, most broadleaf plants have an AOPP-insensitive multimeric form of the enzyme in their chloroplasts, rendering them resistant.[1][2]
Caption: Mechanism of AOPP herbicides via ACCase inhibition.
Structure-Activity Relationship (SAR) and Comparative Analogs
The biological activity of these compounds is highly dependent on their chemical structure:
-
Chirality: The propanoic acid moiety creates a chiral center. For AOPPs, herbicidal activity is almost exclusively found in the (2R)-isomer.[1]
-
Esterification: Many commercial AOPPs are formulated as esters (e.g., fenoxaprop-P-ethyl, quizalofop-P-ethyl).[1] These esters act as pro-herbicides; their higher lipophilicity enhances absorption through the plant cuticle.[4] Inside the plant, they are metabolized to the parent carboxylic acid, which is the active herbicidal agent.[1][4]
-
Aryl Group Substitution: Modifications to the phenoxy ring system away from the propanoic acid linkage alter the spectrum of weeds controlled and crop selectivity.
Below is a comparison of prominent AOPP herbicides, which are structural analogs of the core 2-(phenoxy)propanoic acid scaffold.
| Herbicide Analog | Common Trade Name | Primary Target Weeds | Key Tolerant Crops | Notes |
| Quizalofop-P-ethyl | Assure® II, Targa® | Annual and perennial grasses (e.g., foxtails, crabgrass, quackgrass) | Soybean, cotton, sugar beet, rapeseed[2] | Excellent systemic activity, translocating to the root system of perennial grasses. |
| Fenoxaprop-P-ethyl | Puma®, Acclaim® | Annual grasses (e.g., crabgrass, barnyardgrass, foxtails) | Wheat, barley, soybean | Often used for grass control in cereal crops. |
| Fluazifop-P-butyl | Fusilade® DX | Annual and perennial grasses | Soybean, cotton, and other broadleaf crops[1] | Has significant historical and ongoing use, particularly in soybean cultivation.[1] |
| Cyhalofop-butyl | Clincher® | Grasses, especially Echinochloa spp. (barnyardgrass) | Rice[2] | Developed specifically for post-emergence grass control in rice paddies.[2] |
Part 2: Antimicrobial & Cytotoxic Potential
While herbicidal action is the primary role, research into other biological activities of nitrophenoxy and related propanoic acid derivatives is ongoing. The presence of a nitro group and a phenolic scaffold suggests potential for antimicrobial and cytotoxic effects.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties, often acting by disrupting bacterial cell membranes.[5] Studies on various nitro-substituted aromatic compounds, including nitrophenols and nitrofurans, have demonstrated antibacterial activity against a range of pathogens.[6][7][8]
The proposed mechanism involves the lipophilic portions of the molecule intercalating into the bacterial lipid bilayer. This disrupts membrane fluidity and integrity, leading to the leakage of essential intracellular components and ultimately, cell death.
Caption: Postulated mechanism of antimicrobial action.
Comparative Antimicrobial Data
Quantitative evaluation of antimicrobial efficacy is typically performed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Organism | Reported MIC (µM) | Reference Compound | Reference MIC (µM) |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11[6] | Ciprofloxacin | 9[6] |
| 5-Nitrofuryl Penicillin Derivative | Gram-positive bacteria | Activity equal to or higher than ampicillin[8] | Ampicillin | Varies[8] |
| Allyl Phenol Derivatives | S. epidermidis, P. aeruginosa | Generally showed increased potency over parent phenols[9] | Eugenol, Thymol | Varies[9] |
Note: Data is for structurally related nitrophenoxy and phenol derivatives, highlighting the potential of this chemical class.
Cytotoxicity and Anticancer Research
The evaluation of propanoic acid derivatives for anticancer activity is an emerging field. Studies have investigated the cytotoxic effects of various phenylpropanoic acid analogs against human tumor cell lines.[10][11] For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to reduce the viability of A549 lung cancer cells.[12] Certain derivatives, particularly compounds 12, 20, 21, 22, and 29 from the study, were found to reduce A549 cell viability by 50% and inhibit cell migration, while showing more favorable cytotoxicity profiles against noncancerous Vero cells.[12] This indicates a potential for selective anticancer activity, which warrants further investigation into their specific mechanisms of action.
Part 3: Experimental Methodologies
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological efficacy of these compounds.
Protocol 1: In Vitro ACCase Inhibition Assay
This protocol is used to determine the concentration of a herbicide analog required to inhibit the activity of the ACCase enzyme by 50% (IC50).
Objective: To quantify the inhibitory effect of this compound analogs on ACCase activity.
Methodology:
-
Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., maize, barnyard grass) using established biochemical procedures involving tissue homogenization and centrifugation.
-
Assay Preparation: In a microplate, prepare reaction mixtures containing a buffer (e.g., Tricine-KOH, pH 8.0), ATP, MgCl₂, acetyl-CoA, and radiolabeled bicarbonate (NaH¹⁴CO₃).
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent-only control and a positive control (a known ACCase inhibitor like quizalofop).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the extracted ACCase preparation to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 34°C) for a set period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl). This also removes unreacted ¹⁴CO₂.
-
Quantification: After drying, measure the acid-stable radioactivity incorporated into malonyl-CoA using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting inhibition versus log(concentration) and fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To assess the antibacterial efficacy of this compound analogs.
Methodology (Broth Microdilution):
-
Compound Preparation: Prepare a stock solution of the test compound in a solvent like DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium only), a negative control (medium only), and a reference antibiotic control (e.g., ciprofloxacin).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Result Determination: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.
-
Validation: Ensure the positive control shows growth and the negative control remains clear.
Part 4: Synthesis and Workflow
The synthesis of these analogs is crucial for developing novel compounds with enhanced efficacy. A common approach involves coupling the phenoxy moiety with the propanoic acid side chain.
Caption: Generalized workflow for synthesizing analogs.
This typically involves a nucleophilic aromatic substitution, such as the Williamson ether synthesis, where a substituted phenol (like 4-nitrophenol) reacts with an ester of 2-halopropanoic acid in the presence of a base.[5][13] The resulting ester is then hydrolyzed to yield the final carboxylic acid product.[5]
Conclusion
Analogs of this compound, as part of the broader aryloxyphenoxypropionate class, are highly effective and selective herbicides with a well-defined mechanism of action targeting the ACCase enzyme. Structure-activity relationship studies have enabled the development of numerous commercial products tailored for specific crops and weed spectrums. Beyond this primary application, the inherent chemical properties of the nitrophenoxy scaffold suggest promising, albeit less explored, avenues for development as antimicrobial and potentially selective cytotoxic agents. Further synthesis and screening of novel analogs are warranted to fully elucidate their therapeutic and agrochemical potential.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 5-nitrofuryl and 3-methoxy-2-nitrophenyl derivatives of 6 beta-aminopenicillanic, 7 beta-aminocephalosporanic and 7 beta-aminodesacetoxy-cephalosporanic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of 2-(4-Nitrophenoxy)propanoic Acid in O- and N-Alkylation Reactions: A Guide for Researchers
In the landscape of modern organic synthesis, the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the development of novel therapeutics and functional materials. The choice of reagents for these transformations is critical, directly impacting reaction efficiency, stereochemical outcomes, and substrate scope. This guide provides a comparative analysis of 2-(4-Nitrophenoxy)propanoic acid, a versatile reagent, against its common alternatives in key alkylation reactions. We will delve into the mechanistic underpinnings of these reactions, present comparative data where available, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Role of this compound
This compound is primarily utilized as a nucleophile in the Mitsunobu reaction. Its key structural features, the carboxylic acid and the electron-withdrawing nitro group on the phenoxy moiety, dictate its reactivity. The carboxylic acid provides the acidic proton necessary for the reaction mechanism, while the nitro group enhances this acidity, making the corresponding carboxylate a more effective nucleophile.
The acidity of the nucleophile is a critical parameter in the Mitsunobu reaction, as the reaction intermediate generated from triphenylphosphine and the azodicarboxylate is not basic enough to deprotonate weakly acidic nucleophiles.[1] The predicted pKa of this compound is approximately 2.97, indicating it is a strong acid and therefore a suitable candidate for this reaction.[2]
This guide will focus on two primary applications of this compound:
-
O-Alkylation: The formation of ethers, particularly chiral ethers from secondary alcohols, through esterification followed by hydrolysis.
-
N-Alkylation: The formation of N-C bonds with various nitrogen-containing heterocycles.
We will compare its performance in these applications with two main alternatives:
-
p-Nitrobenzoic Acid: A commonly used acidic nucleophile in the Mitsunobu reaction, especially for the inversion of sterically hindered alcohols.[3][4]
-
Williamson Ether Synthesis: A classical and widely used method for ether formation.
O-Alkylation: Mitsunobu Reaction vs. Williamson Ether Synthesis
The synthesis of ethers from alcohols is a fundamental transformation. When dealing with chiral secondary alcohols where inversion of stereochemistry is desired, the Mitsunobu reaction is a powerful tool.
The Mitsunobu Reaction: A Detailed Look
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, with inversion of stereochemistry.[5] The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an SN2 fashion.
Figure 1: Generalized workflow of the Mitsunobu reaction.
The choice of the acidic nucleophile is crucial. While simple carboxylic acids can be used, more acidic ones like p-nitrobenzoic acid are often employed for challenging substrates, such as sterically hindered secondary alcohols, to achieve higher yields of the inverted product.[3][6] this compound, with its comparable acidity, is expected to perform similarly well.
Comparative Performance:
| Reaction | Alcohol Substrate | Nucleophile | Yield | Reference |
| Mitsunobu | (-)-Menthol | p-Nitrobenzoic Acid | 85.6% | [3] |
| Mitsunobu | Sterically Hindered Secondary Alcohol | p-Nitrobenzoic Acid | 43% (inverted ester) | [4] |
| Mitsunobu | (S)-Ethyl lactate | Phenyl benzyl ether | 88% | [5] |
The high yield obtained with (-)-menthol, a sterically hindered secondary alcohol, using p-nitrobenzoic acid highlights the effectiveness of highly acidic nucleophiles in these challenging transformations.[3] It is reasonable to expect that this compound would provide similar or even enhanced reactivity due to the additional electron-withdrawing effect of the phenoxy ether oxygen.
Experimental Protocol: Mitsunobu Inversion of a Secondary Alcohol
This protocol is adapted from a procedure for the inversion of (-)-menthol using p-nitrobenzoic acid and can be applied with this compound.[3]
Materials:
-
Secondary alcohol (e.g., (-)-menthol)
-
This compound or p-Nitrobenzoic acid (4 equivalents)
-
Triphenylphosphine (PPh₃) (4 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Hexanes
-
Sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve the secondary alcohol (1 equivalent), this compound (or p-nitrobenzoic acid) (4 equivalents), and triphenylphosphine (4 equivalents) in anhydrous THF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add DEAD or DIAD (4 equivalents) dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. For hindered alcohols, gentle heating (e.g., 40 °C) for several hours may be beneficial.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer twice with saturated aqueous sodium bicarbonate solution.
-
Combine the aqueous layers and back-extract with diethyl ether.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by precipitation of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) from an ether/hexanes mixture, followed by flash column chromatography of the filtrate to isolate the desired ester.
-
The inverted alcohol can be obtained by hydrolysis of the ester using standard conditions (e.g., NaOH or KOH in methanol/water).
The Williamson Ether Synthesis: The Classical Alternative
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.
Figure 2: General workflow of the Williamson ether synthesis.
Comparative Analysis: Mitsunobu vs. Williamson
| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |
| Stereochemistry | Inversion of configuration at the alcohol center. | Retention or inversion depends on the substrate; typically used for achiral or primary alcohols. |
| Reaction Conditions | Mild, neutral conditions. | Often requires a strong base. |
| Substrate Scope | Sensitive to the acidity of the nucleophile (pKa < 13). | Sensitive to sterically hindered electrophiles (primary halides are best). |
| Byproducts | Triphenylphosphine oxide and reduced azodicarboxylate; can be challenging to remove. | A simple salt, easily removed by washing. |
For the synthesis of chiral ethers from secondary alcohols where stereochemical inversion is desired, the Mitsunobu reaction is the superior choice . The Williamson ether synthesis, being an SN2 reaction, would require the alcohol to be converted into a leaving group first, which can be a multi-step process and may not always proceed with clean inversion.
However, for the synthesis of ethers from phenols and primary alcohols, the Williamson ether synthesis is often more straightforward and cost-effective due to the simpler purification and less expensive reagents.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of an aryl propionate ether.
Materials:
-
A phenol (e.g., 4-nitrophenol)
-
An ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the phenol (1 equivalent) in acetone or DMF, add finely ground potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ethyl 2-halopropionate (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and monitor by TLC.
-
After the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ether, which can be purified by column chromatography.
-
The final acid can be obtained by hydrolysis of the ester.
N-Alkylation of Heterocycles
The alkylation of nitrogen-containing heterocycles, such as imidazoles and other azoles, is a common transformation in medicinal chemistry. Both the Mitsunobu reaction and direct alkylation with alkyl halides can be employed.
N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a mild and effective method for the N-alkylation of heterocycles that possess an acidic N-H proton.[7]
Advantages:
-
Mild Conditions: Avoids the use of strong bases, which can be beneficial for sensitive substrates.
-
Good for Hindered Systems: Can be effective for the alkylation of sterically hindered heterocycles.[7]
-
Use of Alcohols: Directly utilizes alcohols as alkylating agents, which are often more readily available and easier to handle than the corresponding alkyl halides.
Experimental Protocol: Mitsunobu N-Alkylation of an Imidazole [7]
Materials:
-
Imidazole derivative
-
Alcohol
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous THF or Dichloromethane (DCM)
Procedure:
-
Dissolve the imidazole derivative (1 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF or DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Direct N-Alkylation with Alkyl Halides
This is the more traditional approach to N-alkylation, typically involving a base and an alkyl halide.
Comparative Analysis: Mitsunobu vs. Direct Alkylation for N-Alkylation
| Feature | Mitsunobu Reaction | Direct Alkylation with Alkyl Halides |
| Reagents | Alcohol, PPh₃, DEAD/DIAD | Alkyl halide, Base (e.g., K₂CO₃, NaH) |
| Conditions | Mild, neutral | Often requires heating and a base |
| Side Reactions | Formation of PPh₃=O and reduced azodicarboxylate | Potential for over-alkylation to form quaternary salts |
| Substrate Scope | Good for acidic N-H compounds and hindered systems | Broad, but can be problematic with sensitive functional groups |
For many simple heterocycles, direct alkylation is a reliable and cost-effective method. However, for more complex or sterically demanding substrates, or when milder conditions are required, the Mitsunobu reaction using an acidic reagent like this compound (as a surrogate for the N-H of the heterocycle in terms of acidity) offers a significant advantage .
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolbox, particularly for Mitsunobu reactions where a highly acidic nucleophile is required.
-
In O-alkylation reactions , it serves as an excellent pronucleophile for the stereospecific inversion of secondary alcohols, offering a powerful alternative to multi-step sequences. While the Williamson ether synthesis is a viable and often simpler alternative for less complex ethers, the Mitsunobu reaction excels in stereocontrolled synthesis.
-
In N-alkylation reactions , the principles of the Mitsunobu reaction can be extended to the alkylation of acidic N-H bonds in heterocycles, providing a mild and effective alternative to traditional methods, especially for challenging substrates.
The choice between this compound (in a Mitsunobu protocol) and alternative reagents and methods ultimately depends on the specific synthetic challenge, including the stereochemical requirements, the steric environment of the substrate, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and achieving their synthetic goals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound CAS#: 13794-10-0 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2-(4-Nitrophenoxy)propanoic Acid in Ligand-Binding Assays
Abstract: This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule 2-(4-Nitrophenoxy)propanoic acid in various assay formats. We delve into the molecular basis of cross-reactivity, present a comparative analysis with structurally similar compounds, and offer detailed, field-proven protocols for empirical assessment. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the specificity and accuracy of their assays.
Introduction: The Challenge of Assay Specificity
This guide focuses on a specific small molecule, This compound , as a case study for understanding and quantifying cross-reactivity. While this compound may be used in various chemical syntheses, its potential to interfere in biological assays is a critical consideration for researchers.
Molecular Profile of this compound:
-
Molecular Formula: C9H9NO5[5]
-
Molecular Weight: 211.17 g/mol [6]
-
Key Structural Features: A nitrophenyl group, a propanoic acid moiety, and an ether linkage. These features provide the potential for various non-covalent interactions (hydrogen bonding, pi-stacking) that could lead to off-target binding.
The Principle of Cross-Reactivity
Cross-reactivity occurs when an antibody or receptor intended for a specific analyte also binds to other molecules.[7] This is typically due to structural similarities or shared epitopes between the target analyte and the interfering substance.[2][3] For a small molecule like this compound, cross-reactivity is a significant concern in competitive immunoassay formats, which are often used for the detection of small molecules.[8][9][10]
In a competitive assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A cross-reacting substance can also compete for these sites, leading to an inaccurate estimation of the true analyte concentration.
Comparative Analysis: Structural Analogs and Potential for Cross-Reactivity
The potential for a compound to cross-react is often predicted by its structural similarity to the intended target analyte. Consider an assay designed to detect a hypothetical parent compound. The following table illustrates how this compound and its analogs might perform.
| Compound Name | Structure | Key Differences from Parent Compound | Predicted Cross-Reactivity |
| Parent Compound (Hypothetical) | Phenylpropanoic Acid | - | 100% (by definition) |
| This compound | CC(C(=O)O)OC1=CC=C(C=C1)--INVALID-LINK--[O-][6] | Addition of a para-nitro group and an ether linkage. | Moderate to High |
| 2-(4-Chlorophenoxy)propanoic acid | CC(C(=O)O)OC1=CC=C(C=C1)Cl | Substitution of nitro group with a chloro group. | Moderate to High |
| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | CC(C)(C(=O)O)OC1=CC=C(--INVALID-LINK--[O-])C=C1 | Additional methyl group on the propanoic acid chain. | Low to Moderate |
| Propanoic Acid | CCC(=O)O | Lacks the phenyl and nitrophenoxy groups. | Very Low |
Note: Predicted cross-reactivity is hypothetical and must be confirmed experimentally.
The rationale behind these predictions lies in the shared core structure. The propanoic acid and phenyl ring components are common to the parent compound and the first three analogs. The presence of the nitro or chloro group, while different, may still allow the molecule to fit into the antibody's binding pocket. The additional methyl group in 2-Methyl-2-(4-nitrophenoxy)propanoic acid could create steric hindrance, likely reducing its binding affinity.
Experimental Workflow for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.[11] This section provides a detailed protocol.
Principle of the Competitive ELISA
The antigen of interest is coated onto the surface of a microplate well. A sample containing the unknown amount of the same antigen is mixed with a known amount of enzyme-labeled antibody. This mixture is then added to the well. The free antigen in the sample and the antigen coated on the plate compete for binding to the labeled antibody. After a washing step to remove unbound substances, a substrate is added. The resulting color change is inversely proportional to the amount of antigen in the original sample.
Diagram of the Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Detailed Protocol
Materials:
-
High-binding 96-well microtiter plates
-
Target antigen for coating
-
Specific primary antibody (enzyme-conjugated)
-
This compound and other potential cross-reactants
-
Bovine Serum Albumin (BSA) or other suitable blocking agent[3]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the target antigen to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the standard (parent) antigen.
-
Prepare a serial dilution of this compound and other potential cross-reactants at a higher concentration range than the standard.
-
-
Competitive Reaction:
-
In a separate dilution plate, add 50 µL of your standards or test compounds to respective wells.
-
Add 50 µL of the diluted enzyme-conjugated antibody to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free antigen/cross-reactant.
-
Transfer 100 µL of this mixture to the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2, but increase to five washes.
-
Substrate Development: Add 100 µL of the enzyme substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
-
Plot the absorbance values against the logarithm of the concentration for the standard antigen and each test compound.
-
Determine the concentration of the standard and the test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard Antigen / IC50 of Test Compound) x 100
Example Data Table:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Parent Compound (Standard) | 10 | 100% |
| This compound | 50 | 20% |
| 2-(4-Chlorophenoxy)propanoic acid | 80 | 12.5% |
| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | 500 | 2% |
| Propanoic Acid | > 10,000 | < 0.1% |
This is example data and does not reflect actual experimental results.
Mitigating Cross-Reactivity
If significant cross-reactivity is observed, several strategies can be employed to minimize its impact[12]:
-
Antibody Specificity: The most effective solution is to use a more specific antibody. Monoclonal antibodies are generally more specific than polyclonal antibodies.
-
Assay Conditions: Adjusting parameters such as incubation time, temperature, and buffer composition (pH, ionic strength) can sometimes favor the binding of the target analyte over cross-reactants.[12]
-
Sample Pre-treatment: If the cross-reacting substance is known, it may be possible to remove it from the sample prior to the assay using techniques like solid-phase extraction (SPE).
Conclusion
The specificity of ligand-binding assays is paramount for generating reliable and reproducible data. While structurally similar to many compounds of interest in pharmaceutical and biological research, this compound has the potential to be a significant cross-reactant. The competitive ELISA protocol outlined in this guide provides a robust framework for quantifying this potential interference. By understanding the principles of cross-reactivity and employing rigorous validation protocols, researchers can ensure the accuracy and integrity of their assay results. It is crucial to remember that cross-reactivity is not solely a property of the antibody but is also influenced by the specific assay format and conditions.[13][14]
References
- 1. myadlm.org [myadlm.org]
- 2. scispace.com [scispace.com]
- 3. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. researchgate.net [researchgate.net]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
literature review of 2-(4-Nitrophenoxy)propanoic acid applications
A Comprehensive Technical Guide to the Applications of 2-(4-Nitrophenoxy)propanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of this compound, a molecule situated at the crossroads of agrochemical synthesis and pharmaceutical research. While direct applications of this specific compound are not extensively documented, its structural motifs are central to several classes of highly significant commercial products. This review, therefore, focuses on its role as a valuable synthetic intermediate and explores the well-established applications of its close chemical relatives. By understanding the functional landscape of its analogs, we can illuminate the potential applications and synthetic utility of this compound.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and biological screening.
| Property | Value | Source |
| CAS Number | 13794-10-0 | [1][2][3] |
| Molecular Formula | C₉H₉NO₅ | [1][3][4] |
| Molecular Weight | 211.17 g/mol | [1][3][4] |
| IUPAC Name | This compound | [4] |
| SMILES | CC(C(=O)O)OC1=CC=C(C=C1)--INVALID-LINK--[O-] | [1][4] |
| Physical State | Solid | [5] |
| Melting Point | 88-89 °C | [5][6] |
Applications in the Synthesis of Herbicides
The most prominent application of compounds structurally similar to this compound is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. These are post-emergence herbicides effective against a wide range of grass weeds in broadleaf crops.
Mechanism of Action of AOPP Herbicides
AOPP herbicides function by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase) in grasses. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes. The inhibition of ACCase leads to a cessation of growth and eventual death of the susceptible grass species.
The Role of 2-(4-Hydroxyphenoxy)propanoic Acid: A Key Intermediate
The core structure of many AOPP herbicides is derived from 2-(4-hydroxyphenoxy)propanoic acid.[7][8] This intermediate is coupled with various heterocyclic systems to produce the final active ingredient. The synthesis of 2-(4-hydroxyphenoxy)propanoic acid itself is a critical step, and it is in this context that this compound can be considered a potential precursor. The nitro group can be chemically reduced to an amino group, which can then be converted to a hydroxyl group via a diazonium salt intermediate.
Representative Synthetic Protocol: Synthesis of a Haloxyfop Analog
The following protocol outlines a general method for the synthesis of an AOPP herbicide, illustrating the central role of the 2-(4-hydroxyphenoxy)propanoic acid core.
Step 1: Synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate
-
To a solution of hydroquinone in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.
-
Slowly add methyl 2-chloropropanoate and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 2-(4-hydroxyphenoxy)propanoate.
Step 2: Etherification with a Heterocyclic Halide
-
Dissolve the product from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base (e.g., potassium carbonate) and the desired heterocyclic halide (e.g., 2-chloro-3-trifluoromethylpyridine).
-
Heat the reaction mixture and monitor by TLC.
-
After completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the resulting ester by chromatography.
Step 3: Saponification to the Final Herbicide
-
Dissolve the ester from Step 2 in a mixture of methanol and water.
-
Add a stoichiometric amount of a strong base, such as sodium hydroxide.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed.
-
Acidify the solution to precipitate the final product, which can be collected by filtration.
Comparative Performance
The efficacy of AOPP herbicides is well-established. They offer excellent selectivity, allowing for the control of grass weeds within broadleaf crops. The choice of the heterocyclic moiety attached to the 2-(4-hydroxyphenoxy)propanoic acid core influences the spectrum of activity and crop safety.
Applications in Pharmaceutical Research
The arylpropionic acid scaffold is a cornerstone of medicinal chemistry, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Arylpropionic Acids as NSAIDs
Ibuprofen, naproxen, and ketoprofen are all examples of arylpropionic acid derivatives that have achieved widespread clinical use.[9][10] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.
While this compound itself is not an established NSAID, its derivatives, particularly those where the nitro group is replaced with other functionalities, fall into this chemical class and could be of interest in drug discovery programs.
Other Potential Biological Activities
Research into structurally related compounds has revealed other potential therapeutic applications. For example, 2-methyl-2-(4-nitrophenoxy)propanoic acid has been investigated as a bioisostere of clofibric acid, a compound with hypolipidemic (lipid-lowering) properties.[11] This suggests that derivatives of this compound could be explored for their potential in managing dyslipidemia.
Furthermore, 2-(4-nitrophenyl)propionic acid is utilized as a reagent in the synthesis of analogs of triiodothyroalkanoic acids, which have been shown to interact with hepatic thyroid receptors.[5][12] This highlights the utility of this class of compounds as tools for creating specific biological probes.
Synthetic Protocols and Data
Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid[11]
This protocol provides a practical example of the synthesis of a close analog of the title compound.
-
A mixture of 4-nitrophenol (1.0 g, 4.44 mmol) and potassium carbonate (1.22 g, 8.88 mmol) in acetonitrile is prepared.
-
To this mixture, ethyl 2-bromo-2-methylpropionate (1.04 ml, 6.66 mmol) is added dropwise.
-
The mixture is stirred and heated under reflux for 8 hours.
-
After cooling, the reaction mixture is poured into cold water.
-
The resulting oil is treated with a 3:2:1 mixture of THF/MeOH/H₂O, and LiOH (5 equivalents) is added.
-
The mixture is stirred at room temperature for 3 hours.
-
A 10% HCl solution is added to acidify the mixture, and most of the organic solvents are removed in vacuo.
-
The crude product is extracted with CH₂Cl₂ (3 x 10 ml), dried with Na₂SO₄, filtered, and concentrated to yield a yellow solid.
Visualizing Synthetic Pathways and Relationships
Caption: Relationship of this compound to key applications.
Conclusion
This compound is a compound of significant interest due to its structural relationship to commercially important herbicides and pharmaceuticals. While direct applications are not widely reported, its potential as a synthetic intermediate is clear. For researchers in agrochemical development, it represents a potential precursor to the herbicidally active 2-(4-hydroxyphenoxy)propanoic acid core. In the pharmaceutical realm, it belongs to the broader class of arylpropionic acids, known for their diverse biological activities, including anti-inflammatory and lipid-lowering effects. The protocols and comparative data presented in this guide offer a solid foundation for further research and development involving this versatile chemical scaffold.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 13794-10-0 [chemicalbook.com]
- 4. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Nitrophenyl)propionic acid - Protheragen [protheragen.ai]
- 6. 2-(4-硝基苯基)丙酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of 2-(4-Nitrophenoxy)propanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the responsible management of the chemical reagents we employ. This guide provides a detailed protocol for the proper disposal of 2-(4-Nitrophenoxy)propanoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in a deep understanding of the chemical's properties and the regulatory landscape governing hazardous waste.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable reagent, possesses inherent risks that dictate its handling and disposal.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(4-Nitrophenyl)propionic acid, a synonym for our target compound, is classified with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact can lead to dermal and ocular irritation, while inhalation of the solid particulate can compromise respiratory function.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Description |
| Skin Irritation | 2 | Causes skin irritation upon contact. |
| Serious Eye Irritation | 2 | Causes serious eye irritation upon contact. |
| STOT-SE | 3 | May cause respiratory irritation if inhaled. |
Source: PubChem CID 89244[1]
Regulatory Framework: The Legal Imperative for Proper Disposal
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A critical first step in compliance is to determine if a waste is classified as "hazardous."[2]
A generator of solid waste must first ascertain if the waste is explicitly "listed" as hazardous by the EPA.[3][4] A review of the EPA's P and U lists of discarded commercial chemical products indicates that this compound is not specifically listed.[5]
In the absence of a specific listing, the next step is to determine if the waste exhibits any of the four characteristics of hazardous waste[4][6]:
-
Ignitability: The ability to readily catch fire.
-
Corrosivity: The ability to corrode metal or have a very high or low pH.
-
Reactivity: The tendency to be unstable and undergo rapid or violent chemical change.
-
Toxicity: The presence of certain toxic constituents that could leach into groundwater.
Given that this compound is a solid organic acid and a known irritant, it would be classified as a characteristic hazardous waste due to its toxicity. While it is an acid, its corrosivity would depend on the pH of any waste solutions generated. It is the responsibility of the waste generator to make this determination.[3]
On-Site Waste Management: A Step-by-Step Protocol
Proper management of this compound waste within the laboratory is a critical precursor to its ultimate disposal. The following protocol provides a self-validating system for safe and compliant handling.
Personal Protective Equipment (PPE)
Before handling the solid compound or its waste, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard laboratory coat.
Waste Segregation and Containerization
Proper segregation is fundamental to preventing dangerous chemical reactions.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Chemical Incompatibility: Do not mix this waste with strong oxidizing agents, as this can create a risk of fire or explosion.[7] It is also crucial to avoid mixing with incompatible chemical groups such as bases or reactive metals.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, tight-fitting lid.[8] For solid waste, a wide-mouthed container is preferable.
Labeling and Storage
Accurate labeling and proper storage are non-negotiable for safety and regulatory compliance.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, with secondary containment to capture any potential leaks. Keep the container closed at all times, except when adding waste.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation. If the spill is large, evacuate the laboratory.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in section 3.1.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. Place the swept material into the designated hazardous waste container.
-
Neutralization (for small liquid spills): If a solution of the acid is spilled, it can be neutralized with a weak base like sodium bicarbonate. After neutralization (pH 6-8), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[8]
-
Decontaminate: Thoroughly clean the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.
Ultimate Disposal: The Final Step
The final disposal of this compound waste must be handled by a licensed professional waste disposal service. The primary and most effective method for this type of organic waste is high-temperature incineration .[9]
-
Mechanism of Incineration: Incineration at high temperatures (typically 850°C to 1100°C) ensures the complete destruction of organic pollutants.[10] For nitrophenolic compounds, incineration temperatures in the range of 810-980°C have been cited.[9] Rotary kilns are often used for hazardous waste as they provide the necessary high temperatures and residence times to ensure complete combustion.[11]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. 40 CFR § 262.11 - Hazardous waste determination and recordkeeping. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. epa.gov [epa.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. regulations.gov [regulations.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? → Learn [pollution.sustainability-directory.com]
- 11. Why High Temperature Incineration is vital | Eurits [eurits.org]
A Comprehensive Guide to the Safe Handling of 2-(4-Nitrophenoxy)propanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenoxy)propanoic acid. Our focus is to deliver field-proven insights and procedural guidance that extend beyond the product, ensuring your safety and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 13794-10-0) is a compound that, while valuable in chemical synthesis, presents several health risks that demand careful management.[1]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
The signal word for this chemical is "Warning".[1][3] These classifications are the foundation upon which we build our safety protocols. They dictate the necessary personal protective equipment (PPE), handling procedures, and emergency responses.
Core Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure.[4] The choice of PPE is not static; it must be adapted to the specific task at hand, considering the potential for splashes, aerosol generation, and the quantity of the substance being handled.
Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields. | Chemical-resistant gloves (Nitrile recommended). | Laboratory coat. | N95 dust mask or use of a ventilated balance enclosure is highly recommended to prevent inhalation of fine particles.[2] |
| Dissolving and Solution Preparation | Chemical splash goggles. A face shield is recommended when handling larger volumes (>100 mL).[4] | Chemical-resistant gloves (Nitrile recommended). | Chemical-resistant apron over a laboratory coat. | Work within a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Chemical-resistant gloves (Nitrile recommended). Inspect gloves regularly for any signs of degradation. | Laboratory coat. A chemical-resistant apron is advisable for procedures with a high splash potential. | All operations should be conducted in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (Nitrile recommended). | Laboratory coat. | Work in a well-ventilated area, preferably within a chemical fume hood when handling concentrated waste. |
Rationale for PPE Selection:
-
Eye and Face Protection : Due to the severe eye irritation potential, protection against splashes is crucial.[5] Safety glasses are the minimum, but chemical splash goggles provide a seal around the eyes and are necessary when handling solutions.[4] A face shield offers a broader barrier of protection for the entire face during higher-risk activities.[4][5]
-
Hand Protection : The skin irritation hazard necessitates the use of chemical-resistant gloves.[2][3] Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice. Always inspect gloves before use and remove them promptly if contaminated, washing your hands thoroughly.[6]
-
Body Protection : A standard laboratory coat protects against minor spills and contamination of personal clothing. For tasks with a greater splash risk, a chemical-resistant apron provides an additional layer of protection.[7]
-
Respiratory Protection : As the compound can cause respiratory irritation, minimizing inhalation is critical.[2][3] For handling the solid, a dust mask or a ventilated enclosure is recommended.[2] For all other operations involving solutions or the potential for vapor/aerosol generation, working in a chemical fume hood is mandatory.[8]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation : Before you begin, ensure your work area is clean and uncluttered.[9] Locate the nearest eyewash station and safety shower and confirm they are accessible.[10] Have a chemical spill kit readily available.
-
Engineering Controls : All work with this compound, particularly when not in a solid, contained form, must be conducted in a properly functioning chemical fume hood.[8]
-
Donning PPE : Put on all required PPE as outlined in the table above before handling the chemical.
-
Handling the Chemical :
-
When handling the solid, avoid creating dust.[2] Use a spatula for transfers and handle it gently.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Always keep containers of the chemical closed when not in use.
-
-
Post-Handling : After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[9] Clean and decontaminate all work surfaces.
Spill Management Protocol:
In the event of a spill, your immediate response is crucial to prevent exposure and further contamination.
-
Evacuate and Alert : Alert others in the immediate vicinity and evacuate the area if the spill is large or if you feel it is unsafe to handle.
-
Assess the Spill : If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.[10]
-
PPE for Cleanup : At a minimum, wear chemical splash goggles, a lab coat, and double-layered nitrile gloves.
-
Containment and Cleanup :
-
For solid spills, gently sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste.[2]
-
For liquid spills, cover the spill with an inert absorbent material like vermiculite or sand.[8] Once absorbed, scoop the material into a labeled, sealed container for hazardous waste.
-
-
Decontamination : Clean the spill area with a suitable decontaminating solution and wipe it down.
-
Waste Disposal : Dispose of all cleanup materials as hazardous waste.
Waste Disposal Plan:
Proper disposal is a legal and ethical responsibility to protect the environment and public health.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[11]
-
Containerization :
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste.[11]
-
Storage : Store hazardous waste in a designated, secondary containment area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[2]
Emergency Procedures: In Case of Exposure
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[5][13] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][13][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Inhalation : Move the affected person to fresh air.[3] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for different laboratory tasks.
References
- 1. chemscene.com [chemscene.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. sc.edu [sc.edu]
- 5. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. broadpharm.com [broadpharm.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
